molecular formula C15H17NO2S B1362127 Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 350990-20-4

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Cat. No.: B1362127
CAS No.: 350990-20-4
M. Wt: 275.4 g/mol
InChI Key: SNPDDVOTBJHGPB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9(2)10-4-6-11(7-5-10)12-8-19-14(16)13(12)15(17)18-3/h4-9H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDDVOTBJHGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358006
Record name methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-20-4
Record name methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

[1][2]

Executive Summary

This technical guide details the synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate , a functionalized thiophene scaffold critical for kinase inhibitor development and antimicrobial research.[1][2] The protocol utilizes a modified Gewald Reaction , a robust multicomponent condensation of 4'-isopropylacetophenone, methyl cyanoacetate, and elemental sulfur.[1][2][3]

Key Technical Parameters:

  • Target Moiety: 2-aminothiophene-3-carboxylate core.[1][2]

  • Reaction Type: One-pot multicomponent condensation (Gewald).[1][2][4][5]

  • Yield Potential: 65–85% (Optimized).[1][2][3]

  • Purity Target: >98% (HPLC/NMR).

  • Critical Process Parameter (CPP): Activation of elemental sulfur and temperature control during the Knoevenagel step.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Gewald Reaction , chosen for its atom economy and convergent nature.[2][3] This route avoids the multi-step functionalization of pre-formed thiophene rings, instead building the heterocycle directly from acyclic precursors.[2][3]

Strategic Disconnection

The target molecule is disconnected into three commercially available components:

  • Carbonyl Component: 4'-Isopropylacetophenone (provides the C4-aryl substituent and C5 carbon).[1][2]

  • Methylene Component: Methyl cyanoacetate (provides the C2-amino and C3-ester functionality).[1][2]

  • Sulfur Source: Elemental sulfur (

    
    ) (provides the heteroatom).[1][2][3]
    
Reaction Scheme

ReactionSchemeAcetophenone4'-Isopropylacetophenone(C11H14O)ProductMethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylateAcetophenone->ProductCyanoacetateMethyl Cyanoacetate(C4H5NO2)Cyanoacetate->ProductSulfurSulfur (S8)Sulfur->ProductConditionsMorpholine (Base)Ethanol, 50-60°CConditions->ProductCatalysis

Figure 1: One-pot Gewald synthesis strategy.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields.[1][2] The reaction proceeds through two distinct phases:[3]

  • Knoevenagel Condensation: The base (morpholine) deprotonates the active methylene of methyl cyanoacetate.[1][2][3] This carbanion attacks the ketone carbonyl of 4'-isopropylacetophenone, followed by dehydration to form an

    
    -unsaturated nitrile intermediate .[1][2]
    
    • Critical Note: This step is often the rate-limiting bottleneck due to the steric bulk of the isopropyl group on the acetophenone.[1][2]

  • Thionation and Cyclization: Elemental sulfur (

    
    ) is activated by the amine base (forming polysulfides).[1][2][3] The sulfur attacks the alkyl group (gamma-position) or the nitrile carbon of the Knoevenagel adduct.[1][2] A cascade of intramolecular nucleophilic attack and tautomerization yields the 2-aminothiophene ring.[1][2]
    

MechanismStep11. Deprotonation(Methyl Cyanoacetate + Morpholine)Step22. Knoevenagel Condensation(Formation of unsaturated nitrile)Step1->Step2- H2OStep33. Polysulfide Attack(Sulfur activation)Step2->Step3+ S8Step44. Cyclization & Aromatization(Formation of Thiophene Ring)Step3->Step4Intramolecular Closure

Figure 2: Step-wise mechanistic flow of the Gewald reaction.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
4'-Isopropylacetophenone Substrate1.0Liquid; purity >97% recommended.[1][2]
Methyl Cyanoacetate Substrate1.0–1.1Active methylene source.[1][2]
Sulfur (

)
Reactant1.0–1.2Powdered; ensure fine particle size for kinetics.[1][2][3]
Morpholine Base/Catalyst1.0–1.5Secondary amine is crucial for sulfur activation.[1][2]
Ethanol (Absolute) Solvent5–10 volMethanol can also be used.[1][2][3]
Step-by-Step Procedure

Phase 1: Pre-Activation (The "Induction" Period) [1][3]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4'-isopropylacetophenone (16.2 g, 100 mmol), methyl cyanoacetate (10.0 g, 100 mmol), and ethanol (50 mL).

  • Sulfur Addition: Add elemental sulfur (3.2 g, 100 mmol) to the stirring solution.

  • Catalyst Injection: Add morpholine (8.7 g, 100 mmol) dropwise over 5 minutes.

    • Observation: The reaction is exothermic.[1][2] A slight temperature rise indicates initiation.[1][2]

Phase 2: Reaction & Heating [2][3] 5. Heating: Heat the mixture to 50–60°C (internal temperature) with vigorous stirring.

  • Why: Higher temperatures (>80°C) can cause polymerization of the cyanoacetate.[1][2][3] Lower temperatures (<40°C) may stall the sulfur uptake.[1][2][3]
  • Duration: Maintain stirring for 3–6 hours .
  • Monitoring: Monitor via TLC (20% EtOAc in Hexanes).[1][2][3] The disappearance of the ketone and the emergence of a fluorescent spot (under UV 254nm) indicates product formation.[1][2][3]

Phase 3: Workup & Purification [2][3] 7. Quenching: Allow the reaction mixture to cool to room temperature. 8. Precipitation: Pour the dark reaction mixture into crushed ice/water (300 mL) with stirring. 9. Filtration: A solid precipitate should form immediately.[1][2] Stir for 30 minutes to ensure complete granulation. Filter the solid under vacuum (Buchner funnel).[1][2][3] 10. Washing: Wash the filter cake with cold water (2 x 50 mL) to remove residual morpholine and unreacted cyanoacetate.[1][2][3] 11. Recrystallization:

  • Dissolve the crude solid in hot Ethanol or Methanol .[2][3]
  • Optional: Treat with activated charcoal if the crude is very dark/tarry.[1][2]
  • Allow to cool slowly to room temperature, then refrigerate (4°C) to maximize yield.
  • Drying: Dry the crystals in a vacuum oven at 45°C for 6 hours.

Characterization & Quality Control

Expected Analytical Data
  • Appearance: Pale yellow to off-white crystalline solid.[1][2]

  • Melting Point: Expected range 110–130°C (Analog dependent; verify against specific lot).

  • Molecular Weight: 275.37 g/mol .[1][2][3]

  • Formula:

    
    .
    
Spectroscopic Validation
TechniqueDiagnostic SignalInterpretation
IR (ATR) 3400, 3320 cm

Primary amine (

) stretching doublet.
1680 cm

Conjugated Ester (

) stretching.[1][2]
1H NMR (DMSO-

)

1.22 (d, 6H)
Isopropyl methyls (

).[1][3]

2.90 (sept, 1H)
Isopropyl methine (

).[1][3]

3.65 (s, 3H)
Methyl ester (

).[1][3]

6.30 (s, 1H)
Thiophene ring proton (

).[1][3]

7.2–7.4 (m, 4H)
Aromatic protons (

system).[1][3]

7.60 (br s, 2H)
Amine protons (

,

exchangeable).[1][3]

Troubleshooting & Optimization

Common Failure Modes
  • Issue: No Solid Formation upon Water Quench.

    • Cause: Incomplete reaction or formation of oily byproducts ("Gewald tar").[1][2][3]

    • Remedy: Extract the aqueous mixture with Ethyl Acetate (3x).[1][2][3] Wash organic layer with brine, dry over

      
      , and evaporate.[2][3] Recrystallize the residue from minimal hot ethanol.
      
  • Issue: Low Yield (<40%).

    • Cause: Old sulfur (oxidized surface) or insufficient base.[1][2][3]

    • Remedy: Use freshly powdered sulfur.[1][2] Increase morpholine to 1.5 equivalents. Ensure the Knoevenagel step (initial mixing) runs for 30 mins before raising temp.

Scalability (Process Safety)
  • Exotherm: The addition of morpholine can be exothermic.[1][2] On a large scale (>100g), add morpholine slowly and monitor internal temperature.[1][2][3]

  • H2S Evolution: Minor amounts of

    
     gas may be generated.[1][2] Perform reactions in a well-ventilated fume hood.
    

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1][2] Chemische Berichte, 99(1), 94-100.[1][2][3] Link[1][2][3]

  • Sabnis, R. W., et al. (1999).[1][2][3] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.[1][2][3] Link[1][2][3]

  • Putrova, Z., et al. (2010).[1][2][3] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.[1][2][3] Link

  • Huang, Y., & Dömling, A. (2011).[1][2][3] The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.[1][2][3] Link

  • Buchstaller, H. P., et al. (2001).[1][2][3] Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie, 132, 279–293.[2][3] Link

An In-depth Technical Guide to Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the 2-aminothiophene scaffold stands out as a privileged structure, celebrated for its versatile biological activities and synthetic accessibility. This guide is dedicated to a specific, yet underexplored, member of this family: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate. While direct experimental data for this exact molecule is sparse in publicly accessible literature, this document serves as a comprehensive technical guide, leveraging established chemical principles and data from closely related analogues. It is designed to empower researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and potential applications. By providing a synthesis of theoretical knowledge and practical insights, we aim to catalyze further investigation into this promising compound.

Introduction: The Significance of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The versatility of the 2-aminothiophene core lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The title compound, Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, incorporates a 4-isopropylphenyl group, a feature often associated with modulation of ligand-receptor interactions, and a methyl carboxylate group, which can influence solubility and serve as a handle for further chemical modification.

Synthesis via the Gewald Reaction: A Mechanistic and Practical Overview

The most reliable and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[3][4][5] This one-pot synthesis elegantly combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

The Underlying Chemistry: A Stepwise Mechanistic Insight

The Gewald reaction proceeds through a cascade of well-elucidated steps, the first of which is a Knoevenagel condensation between the ketone and the active methylene nitrile.[5][6][7] The subsequent addition of sulfur and intramolecular cyclization, followed by tautomerization, leads to the formation of the aromatic 2-aminothiophene ring.

A proposed mechanistic pathway is illustrated below:

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Ketone 4'-Isopropylacetophenone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Nitrile Methyl Cyanoacetate Nitrile->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Thiolation Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Knoevenagel Knoevenagel->Sulfur_Addition Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Tautomerization Tautomerization & Aromatization Cyclization->Tautomerization Product Methyl 2-amino-4-(4-isopropylphenyl) thiophene-3-carboxylate Tautomerization->Product

Caption: The Gewald reaction workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

This protocol is a well-established procedure for the Gewald reaction, adapted for the synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate.

Starting Materials:

  • 4'-Isopropylacetophenone[8][9][10][11]

  • Methyl cyanoacetate[12][13][14][15][16]

  • Elemental Sulfur

  • Morpholine (or another suitable base like diethylamine or piperidine)[4]

  • Ethanol (or another suitable solvent like methanol or isopropanol)[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-isopropylacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Addition of Base: To this stirred suspension, add morpholine (0.5 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect the solid by filtration. If no solid forms, pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical Properties: Predictions and Analog-Based Data

Due to the absence of direct experimental data, the following table summarizes the predicted physicochemical properties for Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, alongside experimental data from closely related analogs. These values provide a valuable estimation for experimental design and interpretation.

PropertyPredicted/Analog ValueSource/Analog Compound
Molecular Formula C₁₆H₁₉NO₂S-
Molecular Weight 289.39 g/mol -
Melting Point (°C) 76-79 (analog)Ethyl 2-amino-4-methylthiophene-3-carboxylate[2]
Boiling Point (°C) Not available-
Solubility Soluble in most organic solvents; likely insoluble in water.General property of thiophenes[1]
pKa Not available-
LogP Not available-

Spectral Characterization: An Expectation Framework

The structural elucidation of the title compound would rely on a combination of spectroscopic techniques. Based on the analysis of analogous structures, the following spectral data can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-isopropylphenyl group, the isopropyl methyl protons, the thiophene proton, the amino protons, and the methyl ester protons. The chemical shifts (δ) would be influenced by the electronic environment of the thiophene ring. For a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, the amino protons appear as a broad singlet around 6.07 ppm, and the thiophene proton as a singlet around 5.82 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the thiophene ring (with the C-S carbons appearing at a characteristic upfield shift), and the carbons of the 4-isopropylphenyl group. For ethyl 2-amino-4-methylthiophene-3-carboxylate, the carbonyl carbon appears around 166.13 ppm, and the thiophene carbons are observed in the range of 102-164 ppm.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1680-1720 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The ESI-MS of a similar compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, shows the [M+H]⁺ peak at m/z 186.15, corresponding to a molecular weight of 185.05.[2]

Potential Applications in Drug Discovery and Materials Science

The 2-aminothiophene scaffold is a well-established pharmacophore in medicinal chemistry.[1] The title compound, with its specific substitution pattern, holds potential for various therapeutic applications.

Applications cluster_core Core Structure cluster_apps Potential Applications Core Methyl 2-amino-4-(4-isopropylphenyl) thiophene-3-carboxylate AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Anticancer Anticancer Therapeutics Core->Anticancer Antimicrobial Antimicrobial Compounds Core->Antimicrobial KinaseInhibitors Kinase Inhibitors Core->KinaseInhibitors Materials Organic Electronics Core->Materials

Caption: Potential applications stemming from the core chemical structure.

The presence of the thiophene ring is a known structural alert, as its metabolism can sometimes lead to reactive intermediates.[17] However, this also underscores the potential for this class of compounds to interact with biological systems in meaningful ways. Further derivatization of the amino and ester functionalities can lead to the generation of libraries of compounds for high-throughput screening.

Beyond pharmaceuticals, thiophene-based molecules are of significant interest in materials science, particularly in the field of organic electronics, due to their semiconductor-like properties.[2]

Conclusion: A Call for Further Exploration

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate represents a molecule of significant interest at the intersection of organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization, built upon the solid foundation of the Gewald reaction and data from analogous compounds. It is our hope that this document will serve as a valuable resource for researchers and stimulate further experimental investigation into the physicochemical properties and potential applications of this promising compound.

References

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Gewald Reaction. J&K Scientific LLC. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Chemistry. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. [Link]

  • Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis. [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC. [Link]

  • Safety Data Sheet: Methyl cyanoacetate. Chemos GmbH&Co.KG. [Link]

  • Table 1 . Thiophene Derivatives and Their Physicochemical Parameters. ResearchGate. [Link]

  • (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

  • Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • Cas 645-13-6,4'-Isopropylacetophenone. LookChem. [Link]

  • Green synthesizing method of p-isobutyl acetophenone.
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed. [Link]

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. PMC. [Link]

Sources

Technical Profile: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a specialized heterocyclic scaffold belonging to the class of 2-aminothiophene-3-carboxylates . These compounds are "privileged structures" in medicinal chemistry, serving as critical precursors for gonadotropin-releasing hormone (GnRH) antagonists, kinase inhibitors (e.g., IKK-β), and antimicrobial agents.

This guide details the physicochemical profile, validated synthesis via the Gewald reaction, and the mechanistic logic required for the production of this specific derivative.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Common Name 2-Amino-4-(p-cumenyl)thiophene-3-carboxylic acid methyl ester
Core Scaffold 2-Aminothiophene-3-carboxylate
Molecular Formula C₁₆H₁₉NO₂S
Molecular Weight 289.40 g/mol (Calculated)
Key Substituents Position 2: Amino (-NH₂)Position 3: Methyl Ester (-COOCH₃)Position 4: 4-Isopropylphenyl (p-Cymene moiety)
Predicted LogP ~4.2 (High Lipophilicity due to isopropyl group)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthesis Protocol: The Gewald Reaction

The most authoritative and scalable method for synthesizing 2-aminothiophene-3-carboxylates substituted at the 4-position is the Gewald Reaction (specifically the one-pot variation involving a ketone, an


-cyanoester, and elemental sulfur).
Retrosynthetic Analysis

The target molecule is disassembled into three commercially available precursors:

  • Ketone: 4'-Isopropylacetophenone (CAS: 645-13-6)[1][2]

  • Activated Nitrile: Methyl cyanoacetate (CAS: 105-34-6)

  • Sulfur Source: Elemental Sulfur (

    
    )
    
Experimental Workflow (Step-by-Step)

Note: This protocol is adapted from standard Gewald reaction conditions for 4-aryl thiophenes.

Reagents:

  • 4'-Isopropylacetophenone (10 mmol)[2]

  • Methyl cyanoacetate (10 mmol)

  • Sulfur (powder, 10 mmol)

  • Morpholine or Diethylamine (Catalytic/Stoichiometric amount, ~10-12 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4'-isopropylacetophenone (1.62 g) and methyl cyanoacetate (0.99 g) in ethanol (20 mL).

  • Activation: Add morpholine (1.0 mL) dropwise to the mixture. Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation intermediate formation.

  • Sulfuration: Add elemental sulfur (0.32 g) to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 60–70°C (gentle reflux) for 3–6 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the ketone spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. The product often precipitates as a solid.

    • If solid forms: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry.

    • If oil forms: Pour into ice-water (100 mL) and extract with ethyl acetate. Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from hot ethanol or methanol to yield the pure product as off-white or yellow crystals.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis.

GewaldSynthesis Precursors Precursors: 4-Isopropylacetophenone Methyl Cyanoacetate Sulfur (S8) Intermediate Intermediate: Alkylidene Cyanoacetate (Knoevenagel Product) Precursors->Intermediate Morpholine, EtOH RT, 15 min Cyclization Cyclization: Thiolation & Ring Closure Intermediate->Cyclization + Sulfur Reflux, 60°C Product Target Product: Methyl 2-amino-4-(4-isopropylphenyl) thiophene-3-carboxylate Cyclization->Product Work-up & Recrystallization

Figure 1: Step-wise synthesis of the target thiophene via the Gewald reaction.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a specific sequence of events:

  • Knoevenagel Condensation: The base (morpholine) deprotonates the methyl cyanoacetate, creating a carbanion. This attacks the carbonyl of 4'-isopropylacetophenone, eliminating water to form an

    
    -unsaturated nitrile (alkylidene cyanoacetate).
    
    • Critical Factor: Steric hindrance from the isopropyl group on the phenyl ring is minimal (para-position), but the methyl group on the ketone (acetophenone) is essential for the condensation geometry.

  • Thiolation: The elemental sulfur (

    
    ) is activated by the base (forming polysulfides) and attacks the alkylidene intermediate (likely at the 
    
    
    
    -position or via Michael addition depending on specific conditions).
  • Cyclization (Gem-dithiol mechanism): The resulting mercapto-nitrile undergoes intramolecular nucleophilic attack on the cyano group, followed by tautomerization to form the aromatic thiophene ring.

Mechanistic Pathway Diagram

Mechanism step1 1. Deprotonation (Methyl Cyanoacetate) step2 2. Knoevenagel Condensation (Formation of C=C bond) step1->step2 + Ketone step3 3. Sulfur Uptake (Formation of C-S bond) step2->step3 + S8 / Base step4 4. Intramolecular Cyclization (Attack on Nitrile) step3->step4 step5 5. Aromatization (Formation of Thiophene) step4->step5 Tautomerization

Figure 2: Mechanistic cascade of the Gewald reaction leading to the 2-aminothiophene core.

Applications & Biological Relevance

While this specific molecule is a chemical intermediate, the 2-amino-4-arylthiophene-3-carboxylate scaffold is a validated pharmacophore in drug discovery.

Key Therapeutic Areas
  • GnRH Antagonists: Derivatives where the 2-amino group is functionalized (e.g., into a urea) are potent orally active Gonadotropin-Releasing Hormone antagonists, used in treating hormone-dependent diseases like endometriosis and prostate cancer.

  • Kinase Inhibition: The thiophene core mimics the ATP-binding motif. 4-Aryl substitutions (like the 4-isopropylphenyl group) provide hydrophobic interactions within the kinase pocket (e.g., IKK-β inhibitors).

  • Antimicrobial Activity: Schiff bases derived from the 2-amino group have shown significant efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

Structure-Activity Relationship (SAR)
  • 4-Isopropylphenyl Group: Provides lipophilic bulk, enhancing membrane permeability and hydrophobic pocket binding.

  • 3-Carboxylate: Essential for hydrogen bonding; modifying the ester (methyl vs. ethyl) tunes solubility.

  • 2-Amino Group: The primary handle for derivatization (acylation, urea formation) to increase potency.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 99(1), 94-100. (The foundational text on the Gewald reaction).[3][4]

  • Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives." Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Furuya, S., et al. "Thienopyrimidine derivatives as a novel class of orally active GnRH receptor antagonists." Bioorganic & Medicinal Chemistry, 10(6), 2029-2044. (Demonstrates the utility of the 2-amino-4-arylthiophene scaffold).
  • PubChem Compound Summary. "4'-Isopropylacetophenone" (Precursor verification). Link

  • Huang, Y., et al. "Synthesis and biological evaluation of 2-aminothiophene-3-carboxylates." Molecules, 15(1), 1-x. (General activity of the class).

Sources

The Gewald Synthesis of 2-Aminothiophenes: A Mechanistic and Methodological Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Gewald Synthesis in Medicinal Chemistry

The Gewald synthesis, a multicomponent reaction that efficiently furnishes highly substituted 2-aminothiophenes, remains a cornerstone of modern heterocyclic chemistry and a vital tool in drug discovery.[1][2][3] First reported by Karl Gewald in 1961, this elegant one-pot procedure offers a convergent and atom-economical route to a privileged scaffold found in a multitude of biologically active compounds.[1][2] The 2-aminothiophene moiety is a versatile pharmacophore, appearing in approved drugs and clinical candidates for a wide range of therapeutic areas, including oncology, infectious diseases, neurological disorders, and inflammatory conditions.[4][5][6][7] Its utility is further enhanced by its role as a bioisosteric replacement for the phenyl group, allowing for the modulation of physicochemical properties in drug design.[4][6]

This in-depth technical guide provides a comprehensive exploration of the Gewald synthesis, focusing on its core mechanism, practical experimental considerations, and the causal relationships that underpin its successful application. By understanding the "why" behind the "how," researchers can better leverage this powerful reaction to accelerate the discovery and development of novel therapeutics.

The Core Mechanism: A Symphony of Condensation, Addition, and Cyclization

The Gewald synthesis is a classic example of a multicomponent reaction, where a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur react in the presence of a base to form the 2-aminothiophene product.[8][9][10] The reaction proceeds through a well-elucidated, sequential mechanism involving three key transformations: a Knoevenagel condensation, a Michael addition of sulfur, and a final intramolecular cyclization followed by tautomerization.[9][11][12]

Step 1: The Knoevenagel Condensation - Formation of the α,β-Unsaturated Nitrile

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[9][12][13] The base, typically a secondary amine such as morpholine or piperidine, serves to deprotonate the α-carbon of the nitrile, generating a resonance-stabilized carbanion.[4][14] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields a stable α,β-unsaturated nitrile intermediate.[9][14] The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the carbonyl partner or other side reactions.

Knoevenagel_Condensation cluster_reactants Reactants Ketone Ketone/Aldehyde Adduct Aldol-type Adduct Ketone->Adduct ActiveNitrile Active Methylene Nitrile Carbanion Carbanion Intermediate ActiveNitrile->Carbanion + Base Base Base (e.g., Morpholine) Carbanion->Adduct UnsaturatedNitrile α,β-Unsaturated Nitrile Adduct->UnsaturatedNitrile - H₂O

Caption: Initial Knoevenagel condensation step.

Step 2: The Michael Addition - Incorporation of Sulfur

The next crucial step involves the addition of elemental sulfur to the α,β-unsaturated nitrile intermediate. The mechanism of this addition is not entirely understood, but it is postulated that the base activates the elemental sulfur (typically S8), leading to the formation of a nucleophilic sulfur species.[9] This species then undergoes a Michael-type conjugate addition to the electron-deficient β-carbon of the unsaturated nitrile.[10] This forms a new carbon-sulfur bond and generates a resonance-stabilized enolate intermediate.

Recent computational studies suggest a complex equilibrium of polysulfide intermediates may form, with the cyclization of the monosulfide being the thermodynamic driving force of the reaction.[13][15][16][17]

Step 3: Intramolecular Cyclization and Tautomerization - The Ring-Forming Finale

The final stage of the Gewald synthesis is a rapid intramolecular cyclization.[11] The terminal sulfur atom of the intermediate attacks the electrophilic carbon of the nitrile group, forming a five-membered iminothiophene ring.[11] This is followed by a tautomerization step, where the imine isomerizes to the more stable aromatic 2-aminothiophene, which drives the reaction to completion.[9]

Gewald_Mechanism Start Ketone + Active Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Michael Addition of Sulfur Unsaturated_Nitrile->Sulfur_Addition + Sulfur, Base Sulfur_Adduct Sulfur Adduct Intermediate Sulfur_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Iminothiophene Iminothiophene Intermediate Cyclization->Iminothiophene Tautomerization Tautomerization Iminothiophene->Tautomerization Final_Product 2-Aminothiophene Tautomerization->Final_Product

Caption: Overview of the Gewald synthesis mechanism.

Experimental Protocol: A Self-Validating System

The operational simplicity of the Gewald reaction makes it highly amenable to both small-scale library synthesis and large-scale production.[4] The following is a generalized one-pot protocol. It is crucial to note that optimization of reactant ratios, catalyst, solvent, and temperature may be necessary for specific substrates.[4]

General One-Pot Protocol for the Synthesis of 2-Aminothiophenes

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.0 - 1.2 equiv)

  • Base (e.g., morpholine, piperidine, or triethylamine) (0.1 - 0.5 equiv)

  • Solvent (e.g., ethanol, methanol, DMF)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

  • Add the base to the mixture and stir at room temperature for 10-15 minutes.

  • Add the elemental sulfur to the reaction mixture.[4]

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.[4]

  • If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.[4]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Experimental_Workflow Start Combine Reactants: Ketone/Aldehyde, Active Nitrile, Solvent Add_Base Add Base (e.g., Morpholine) Start->Add_Base Add_Sulfur Add Elemental Sulfur Add_Base->Add_Sulfur Heat Heat Reaction Mixture (50-80 °C) Add_Sulfur->Heat Monitor Monitor by TLC Heat->Monitor Workup Reaction Workup: Cooling, Filtration/Evaporation Monitor->Workup Reaction Complete Purification Purification: Recrystallization or Chromatography Workup->Purification Product Pure 2-Aminothiophene Purification->Product

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminothiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets including kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.[1][2] Despite its synthetic accessibility via the Gewald reaction, the scaffold presents unique challenges regarding metabolic stability and potential pan-assay interference (PAINS). This guide provides a rigorous analysis of the physicochemical and structural determinants governing the bioactivity of 2-AT analogs, offering actionable strategies for lead optimization while mitigating liability risks.

Chemical Architecture & Synthetic Accessibility

The Scaffold

The 2-aminothiophene core is an electron-rich, five-membered aromatic heterocycle containing sulfur.[3] Its pharmacological versatility arises from its ability to present hydrogen bond donors (C2-amine) and acceptors (C3-carbonyl/cyano) in a rigid, planar orientation, often mimicking the adenine ring of ATP or the indole core of tryptophan.

The Gewald Reaction: Mechanism & Protocol

The primary route to polysubstituted 2-aminothiophenes is the Gewald reaction , a multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur in the presence of a base.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation. Recent computational studies suggest that the polysulfide intermediates play a critical role, where protonation changes their electrophilic behavior, facilitating the final cyclization.

Visualizing the Gewald Mechanism

GewaldMechanism Start Ketone + Activated Nitrile Knoevenagel Knoevenagel Intermediate Start->Knoevenagel Condensation Mercapto Mercapto-Nitrile Intermediate Knoevenagel->Mercapto S8 uptake (Michael Addn) Sulfur Elemental Sulfur (S8) + Base Sulfur->Mercapto Cyclization Intramolecular Cyclization Mercapto->Cyclization Nucleophilic attack on Nitrile Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: Step-wise mechanism of the Gewald synthesis, highlighting the critical sulfur uptake and cyclization phases.

Standard Experimental Protocol: Gewald Synthesis

Validation Level: High (Standard Organic Synthesis)

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix ketone and activated nitrile in ethanol.

    • Add sulfur and morpholine dropwise (exothermic reaction).

    • Reflux at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature; pour into crushed ice.

    • Purification: Filter the precipitate. Recrystallize from ethanol to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.

  • Checkpoint: The product should appear as yellow/orange crystals. 1H NMR must show the characteristic broad singlet for NH2 (approx. 6.0–7.5 ppm) and absence of the ketone carbonyl signal.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-ATs is governed by substituents at positions C2, C3, C4, and C5.

SAR Summary Map

SAR_Map Core 2-Aminothiophene Core C2 Position C2 (Amine) Core->C2 C3 Position C3 (EWG) Core->C3 C4_5 Positions C4 & C5 (Hydrophobic Tail) Core->C4_5 C2_Role H-Bond Donor Critical for receptor anchoring C2->C2_Role C2_Mod Derivatization (Amides/Schiff Bases) reduces oxidation liability C2->C2_Mod C3_Role H-Bond Acceptor (CN, COOR, COAr) C3->C3_Role C3_Stab Essential for Ring Stability Prevents degradation C3->C3_Stab C4_5_Role Lipophilic Interactions (Hydrophobic Pocket) C4_5->C4_5_Role C4_5_Cyclo Cycloalkyl Fusion (e.g., Cyclohexyl) Increases potency (Antifungal) C4_5->C4_5_Cyclo C4_Aryl C4-Aryl Group Kinase Selectivity (aPKC) C4_5->C4_Aryl

Figure 2: Functional dissection of the 2-aminothiophene scaffold showing the pharmacophoric role of each position.

Position-Specific Analysis
Position C2: The Amine Handle
  • Primary Role: Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine often interacts with the hinge region of the ATP binding site.

  • Liability: The free primary amine on the electron-rich thiophene ring makes the molecule susceptible to oxidation, potentially forming reactive iminoquinone species (PAINS alert).

  • Optimization Strategy: Conversion to Schiff bases or amides often retains activity while improving metabolic stability. For antileishmanial activity, linking an indole moiety here (e.g., via a methylene bridge) significantly enhances potency.

Position C3: The Electron Withdrawing Group (EWG)
  • Synthetic Necessity: A strong EWG (CN, COOEt, COAr) is required for the Gewald cyclization.

  • Biological Role: Acts as a hydrogen bond acceptor.

    • GLP-1R Modulators: A 3-arylketone (C3-CO-Ar) is superior to esters, showing a 2-fold increase in insulin secretion efficacy.[4]

    • Kinase Inhibitors: A carboxylic acid or ester at C3 is often required to orient the molecule within the active site.

Positions C4 & C5: The Hydrophobic Domain
  • Role: These positions dictate the shape and lipophilicity (LogP) of the molecule.

  • Cyclization: Fusing a cyclohexane ring across C4-C5 (creating a tetrahydrobenzo[b]thiophene) is a classic strategy.

    • Antifungal Activity: The cycloalkyl ring is essential.[5] Aromatization or removal of this ring abolishes activity against Candida and Cryptococcus spp.

  • Aryl Substitution: For atypical PKC (aPKC) inhibitors, a phenyl group at C4 is critical. Electron-donating groups (EDGs) on this phenyl ring (e.g., 4-OMe) significantly improve IC50 values (low nanomolar range).

Therapeutic Case Studies & Data

Case Study: Atypical PKC (aPKC) Inhibitors

Target: PKCζ and PKCι (involved in vascular permeability and inflammation).[6] Scaffold: 2-amino-3-carboxy-4-phenylthiophene.[6][7]

Key SAR Findings:

  • C4-Phenyl Ring: Essential for activity.

  • Electronic Effect: Electron-donating substituents on the C4-phenyl ring enhance potency.

  • C3-Carboxylate: The free acid (-COOH) or ethyl ester (-COOEt) is tolerated, but the acid often improves solubility.

Quantitative Data Summary:

Compound IDC3 SubstituentC4 SubstituentC5 SubstituentTargetActivity (IC50/EC50)
Lead A -COOEtPhenyl-CH3aPKC~150 nM
Optimized B -COOH4-Methoxy-phenyl-CH3aPKC12 nM
Inactive C -COOEtMethyl-CH3aPKC> 10 µM

Insight: The jump in potency from Lead A to Optimized B illustrates the critical role of the electron-donating methoxy group, likely optimizing pi-stacking or filling a specific hydrophobic pocket in the kinase domain.

Case Study: Antifungal Agents

Target:Candida albicans, Cryptococcus neoformans. Scaffold: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[8]

Key SAR Findings:

  • Ring Fusion: The cyclohexyl ring (tetrahydrobenzo) is superior to cyclopentyl or acyclic alkyl chains.

  • Formulation: Due to high lipophilicity (ClogP > 3.5), these compounds often suffer from poor aqueous solubility. Encapsulation in chitosan nanoparticles has been shown to reduce MIC values by 2-4 fold compared to the free drug.

Liability & Toxicology (PAINS & ADME)

PAINS Assessment

2-aminothiophenes are frequently flagged in in silico filters as Pan-Assay Interference Compounds (PAINS) .

  • Mechanism: The electron-rich thiophene can undergo redox cycling.

  • Mitigation:

    • Experimental Validation: Always test for time-dependent inhibition and sensitivity to redox scavengers (e.g., adding DTT to the assay buffer). If activity persists with DTT, the mechanism is likely genuine.

    • Structural Modification: Acylation of the C2-amine reduces the electron density of the ring, lowering redox potential.

Metabolic Stability

The thiophene sulfur is a site for S-oxidation by cytochrome P450s, leading to reactive sulfoxides/sulfones.

  • Design Tip: Blocking the C5 position with a metabolic handle (e.g., a methyl group or halogen) can prevent ring opening and metabolic clearance.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes. ChemRxiv, 2024. [Link][9]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 2024.[4] [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

  • Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity. Materials (Basel), 2022. [Link][8]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Future Medicinal Chemistry, 2017.[3] [Link]

Sources

The 2-Aminothiophene Scaffold: From Synthetic Instability to Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiophene moiety represents a classic case of "chemical rehabilitation." Historically dismissed as unstable dye intermediates prone to rapid oxidative degradation, this scaffold was transformed by the advent of the Gewald reaction in the 1960s. Today, it serves as a "privileged structure" in medicinal chemistry—a molecular master key capable of engaging diverse biological targets, from Adenosine A1 allosteric sites (PD 81,723) to atypical antipsychotic pathways (Olanzapine precursors). This guide dissects the synthetic evolution, mechanistic causality, and handling protocols required to master this highly reactive heterocycle.[1][2]

Part 1: The Pre-Gewald Era & The Instability Conundrum

Before 1961, the synthesis of 2-aminothiophenes was a chemical minefield. The electron-rich nature of the thiophene ring, combined with the strong donating effect of the C2-amine, renders the system highly susceptible to oxidation.

The Oxidative Dimerization Trap

In the absence of electron-withdrawing groups (EWGs) at the C3 position, 2-aminothiophenes rapidly undergo oxidative dimerization or diazonium coupling.

  • Mechanism of Failure: The free amine acts as a nucleophile, attacking oxidized species of itself, leading to the formation of azo-dyes or amorphous "tars" rather than clean, isolable heterocycles.

  • The Stabilization Rule: To isolate a stable 2-aminothiophene, the C3 position must be occupied by an EWG (e.g., -CN, -COOR, -COR). This pulls electron density away from the ring, raising the oxidation potential and preventing spontaneous decomposition.

Part 2: The Gewald Reaction (The Turning Point)

Karl Gewald’s discovery (1966) provided the first reliable, convergent route to stable 2-aminothiophenes. It is a multi-component condensation that constructs the thiophene ring around the sulfur atom, rather than functionalizing an existing ring.

Mechanistic Causality

The reaction typically involves a ketone/aldehyde, an activated nitrile (carrying the C3-EWG), and elemental sulfur (


) in the presence of a base (morpholine).

Why Morpholine? Morpholine is not just a base; it is a strategic reagent.

  • Basicity (

    
    ):  It is strong enough to deprotonate the activated nitrile for the Knoevenagel condensation but weak enough to minimize side reactions.
    
  • Polysulfide Solubilization: Morpholine reacts with elemental sulfur to form morpholinium polysulfides, which are more soluble and nucleophilic than solid

    
    , accelerating the sulfur uptake step.
    
Visualization: The Gewald Mechanism

The following diagram illustrates the widely accepted mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.

GewaldMechanism Ketone Ketone/Aldehyde (R-CH2-C=O) Inter1 Knoevenagel Intermediate Ketone->Inter1 Condensation (-H2O) Nitrile Activated Nitrile (NC-CH2-EWG) Nitrile->Inter1 Base Morpholine Base->Inter1 Catalyst Thiol Mercapto-Nitrile Intermediate Inter1->Thiol Michael Addition of S8 Sulfur Elemental Sulfur (S8) Sulfur->Thiol Cyclic Iminothiophene Tautomer Thiol->Cyclic Intramolecular Cyclization Product 2-Aminothiophene (Stable C3-EWG) Cyclic->Product Tautomerization (Aromatization)

Caption: The Gewald sequence: Knoevenagel condensation precedes sulfur uptake, driven by the thermodynamic stability of the final aromatic ring.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

The 2-aminothiophene scaffold is a bioisostere of aniline and anthranilic acid, but with distinct electronic properties that allow for unique binding modes.

Case Study: PD 81,723 (Adenosine A1 Allosteric Enhancer)

PD 81,723 illustrates the power of this scaffold in modulating G-protein coupled receptors (GPCRs).[3]

  • Structure: A 2-amino-3-benzoylthiophene derivative.[4][5][6][7]

  • Mechanism: Unlike orthosteric agonists (which bind the active site), PD 81,723 binds to an allosteric site on the Adenosine A1 receptor. It stabilizes the receptor-G protein complex, effectively "locking" the receptor in a high-affinity state for adenosine.

  • Therapeutic Value: This enhances the body's endogenous adenosine (tissue protection during ischemia) without the systemic side effects of administering adenosine agonists.

Comparative Activity Profile

The versatility of the scaffold allows for diverse biological applications based on C3 and C4/C5 substitution.

Compound ClassC3 SubstituentC4/C5 SubstitutionPrimary Target/Activity
PD 81,723 Benzoyl (-COPh)DimethylAdenosine A1 (Allosteric Enhancer)
Tinoridine Ester (-COOR)Fused PiperidineNSAID (Anti-inflammatory)
Olanzapine Precursors Carbonitrile (-CN)Methyl/HDopamine/Serotonin (Antipsychotic synthesis)
Antileishmanials Cyano/AmideIndole/ArylLeishmania amazonensis (Inhibition)

Part 4: Synthetic Protocol (The Standard Gewald)

This protocol describes the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This is a robust "training" reaction that yields a highly crystalline product.

Reagents & Stoichiometry
  • Cyclohexanone: 10 mmol (1.0 eq)

  • Ethyl Cyanoacetate: 10 mmol (1.0 eq)

  • Sulfur (S8): 10 mmol (1.0 eq of S atoms)

  • Morpholine: 10-15 mmol (1.0 - 1.5 eq)

  • Ethanol: 10 mL (Solvent)

Step-by-Step Methodology
  • Pre-mixing: In a 50 mL round-bottom flask, combine cyclohexanone, ethyl cyanoacetate, and ethanol. Stir at room temperature.

  • Catalyst Addition: Add morpholine dropwise. Note: The reaction is exothermic. A Knoevenagel condensation is occurring immediately.[8]

  • Sulfur Addition: Add the elemental sulfur in one portion.

  • Heating: Heat the mixture to 60–70°C for 2–3 hours.

    • Visual Check: The sulfur powder will dissolve, and the solution will darken (often turning deep red/brown) before precipitating the solid product.

  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product should crystallize out.
    
  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/water if necessary.

  • Validation:

    • Appearance: Off-white to pale yellow crystals.

    • Melting Point: ~115°C.

    • 1H-NMR (DMSO-d6): Look for the characteristic broad singlet of the

      
       group at 
      
      
      
      ppm (exchangeable with
      
      
      ).

Part 5: Divergent Synthesis & Workflow

Once the 2-aminothiophene core is synthesized, it serves as a branching point for complex scaffolds.

DivergentSynthesis Core 2-Aminothiophene (C3-EWG) Sandmeyer Sandmeyer Reaction (CuX / NaNO2) Core->Sandmeyer Acylation Amide Coupling (R-COCl) Core->Acylation Cyclization Cyclocondensation (Formamide/Urea) Core->Cyclization Halide 2-Halo-thiophene (Cross-coupling precursor) Sandmeyer->Halide Amide N-Acyl Derivative (Peptidomimetics) Acylation->Amide Fused Thienopyrimidine (Kinase Inhibitors) Cyclization->Fused

Caption: The 2-aminothiophene core acts as a divergent hub. The C2-amine and C3-EWG allow for rapid cyclization into fused bicyclic systems like thienopyrimidines.

References

  • Gewald, K., et al. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999).[9] 2-Aminothiophenes: Synthesis, Reactions, and Applications. Journal of Heterocyclic Chemistry.

  • Bruns, R. F., et al. (1990). Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes. Molecular Pharmacology.

  • Kollias-Baker, C., et al. (1994). Allosteric enhancer PD 81,723 acts by novel mechanism to potentiate cardiac actions of adenosine. Circulation Research.

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

Review of the biological significance of the thiophene scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Five-Membered Ring

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unassuming structure belies a remarkable versatility that has propelled it into the upper echelons of pharmaceutical development. In fact, the thiophene moiety is a key component in numerous FDA-approved drugs, ranking fourth in the approval of small drug molecules over the last decade.[2] This guide will provide an in-depth exploration of the biological significance of the thiophene scaffold, delving into its physicochemical properties, diverse pharmacological activities, and the structure-activity relationships that govern its therapeutic potential.

First discovered as a contaminant in benzene, thiophene's structural resemblance to the phenyl ring allows it to act as a bioisostere, a key principle in drug design where a functional group is replaced by another with similar physical or chemical properties.[1][3] This bioisosteric relationship often leads to improved potency, selectivity, or pharmacokinetic profiles. The sulfur atom in the thiophene ring is not merely a passive structural element; its lone pairs of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the aromaticity and lipophilicity of the thiophene ring can improve membrane permeability, a crucial factor for drug efficacy.[1]

The Thiophene Scaffold in Approved Pharmaceuticals: A Diverse Therapeutic Landscape

The versatility of the thiophene nucleus is evident in the wide array of therapeutic areas where thiophene-containing drugs have made a significant impact.[4][5] From managing chronic diseases to fighting life-threatening infections, this scaffold has proven its mettle. Below is a table summarizing some of the key FDA-approved drugs that feature a thiophene core.

Drug NameTherapeutic ClassMechanism of Action (if specified)
Cardiovascular Agents
ClopidogrelAntiplateletIrreversibly inhibits the P2Y12 ADP receptor on platelets.[4]
PrasugrelAntiplateletIrreversibly inhibits the P2Y12 ADP receptor on platelets.[1]
TiclopidineAntiplateletIrreversibly inhibits the P2Y12 ADP receptor on platelets.[1]
RivaroxabanAnticoagulantDirect Factor Xa inhibitor.[4]
EprosartanAntihypertensiveAngiotensin II receptor blocker.[1]
Anti-inflammatory Agents
Tiaprofenic acidNSAIDCyclooxygenase (COX) inhibitor.[1][6]
TenoxicamNSAIDCyclooxygenase (COX) inhibitor.[1]
SuprofenNSAIDCyclooxygenase (COX) inhibitor.[1]
TinoridineNSAIDCyclooxygenase (COX) inhibitor with antioxidant properties.[1][6]
ZileutonAnti-inflammatory5-Lipoxygenase (LOX) inhibitor.[6]
Central Nervous System Agents
OlanzapineAntipsychoticAtypical antipsychotic with antagonist activity at dopamine and serotonin receptors.[6]
TiagabineAnticonvulsantSelective GABA reuptake inhibitor.[7]
Antimicrobial Agents
CefoxitinAntibioticSecond-generation cephalosporin, inhibits bacterial cell wall synthesis.[8]
TioconazoleAntifungalInhibits fungal lanosterol 14α-demethylase.[6]
Other Therapeutic Areas
RaltitrexedAnticancerThymidylate synthase inhibitor.[8]
DorzolamideAnti-glaucomaCarbonic anhydrase inhibitor.[6]
TiotropiumCOPD/AsthmaMuscarinic receptor antagonist.[4]
DuloxetineAntidepressantSerotonin-norepinephrine reuptake inhibitor.[4]

Diverse Pharmacological Activities of the Thiophene Scaffold

The thiophene ring is a key pharmacophore in compounds exhibiting a wide range of biological activities. This section will explore some of the most significant therapeutic areas where thiophene derivatives have shown promise.

Anticancer Activity

Thiophene-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9] These include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[9] For instance, the approved drug Raltitrexed functions as a thymidylate synthase inhibitor, disrupting DNA synthesis in cancer cells.[8] More recent research has focused on developing thiophene derivatives that target specific signaling pathways involved in cancer progression. One such pathway involves Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, both of which are critical for tumor growth and survival.[10]

anticancer_pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Thiophene Thiophene Derivative Thiophene->VEGFR2 Thiophene->AKT

VEGFR-2/AKT Inhibition by Thiophene Derivatives.
Anti-inflammatory Activity

Thiophene derivatives are well-represented among non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Some thiophene-based drugs, like Zileuton, target the 5-lipoxygenase (LOX) pathway, thereby inhibiting the synthesis of leukotrienes, another class of inflammatory mediators.[6] Beyond enzyme inhibition, certain thiophene derivatives can modulate the expression of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), which play a central role in the inflammatory cascade.[11][12]

anti_inflammatory_pathway cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzyme ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) Thiophene_NSAID Thiophene-based NSAID Thiophene_NSAID->COX Thiophene_NSAID->LOX Thiophene_Cytokine Thiophene-based Modulator Thiophene_Cytokine->Cytokines

Anti-inflammatory Mechanisms of Thiophene Derivatives.
Antimicrobial Activity

The thiophene scaffold is a constituent of several potent antimicrobial agents, demonstrating both antibacterial and antifungal properties.[8] For example, the cephalosporin antibiotic Cefoxitin contains a thiophene ring and functions by inhibiting the synthesis of the bacterial cell wall.[8] The versatility of the thiophene nucleus allows for the development of derivatives active against drug-resistant bacteria, including Gram-negative strains.[13] In the realm of antifungal agents, thiophene-containing azoles like Tioconazole are effective against a range of fungal pathogens.[6]

Antiviral Activity

Recent research has highlighted the potential of thiophene derivatives as antiviral agents.[14] Studies have shown that certain thiophene-based compounds can inhibit the entry of viruses such as the Ebola virus into host cells.[15] The attachment of sugar moieties to a substituted thiophene system has been found to enhance antiviral activity against a variety of viruses, including coxsackievirus B4 (CBV4) and herpes simplex virus 1 (HSV-1).[14]

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents. For instance, in the context of nematicidal activity, an increase in the number of acetylene and chlorine substituents on the thiophene backbone has been shown to enhance the biological effect.[16] The interchangeability of the thiophene ring with other aromatic systems like benzene, furan, and pyridine has been extensively explored to modulate biological activity.[17] The flexibility in substitution patterns allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical for drug development.

Experimental Protocols

Synthesis of a Thiophene Derivative: The Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of substituted 2-aminothiophenes.[18]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts of an α-cyano ester (e.g., ethyl cyanoacetate), a ketone or aldehyde with an α-methylene group (e.g., acetylacetone), and elemental sulfur.[18]

  • Solvent and Base Addition: Dissolve the reactants in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, in a dropwise manner.[18]

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 50°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[18]

  • Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield the desired 2-aminothiophene derivative.[18]

gewald_synthesis cluster_synthesis Gewald Thiophene Synthesis Workflow Reactants 1. Combine Reactants (α-cyano ester, ketone, sulfur) Solvent_Base 2. Add Solvent & Base Reactants->Solvent_Base Reaction 3. Stir at RT-50°C Solvent_Base->Reaction Workup 4. Cool, Filter, & Recrystallize Reaction->Workup Product Purified 2-Aminothiophene Workup->Product

Gewald Synthesis Workflow.
Biological Evaluation: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of Test Compound: The synthesized thiophene derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the microorganism.

Conclusion: The Enduring Legacy and Future Potential of the Thiophene Scaffold

The thiophene scaffold has firmly established itself as a cornerstone of medicinal chemistry and drug discovery. Its unique physicochemical properties and synthetic tractability have enabled the development of a diverse range of therapeutic agents that have significantly impacted human health. The continued exploration of novel thiophene derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs. As researchers continue to unlock the full potential of this remarkable heterocyclic system, the thiophene scaffold is poised to remain at the forefront of pharmaceutical innovation for years to come.

References

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Thiophene Scaffold as Prospective Antimicrobial Agent: A Review.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega.
  • Chemical structures of thiophene-based compounds with anti-inflammatory properties in classic models of inflammation.
  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIV
  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Synthesis of thiophene and Their Pharmacological Activity.
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega.
  • Structure-Activity Relationships of Thiophene Deriv
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. NIH.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis.
  • Synthesis, reactions and biological evaluation of some novel thienothiophene deriv
  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.

Sources

Molecular modeling of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Molecular Modeling & Synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Executive Summary

This technical guide provides a comprehensive workflow for the in silico design, molecular modeling, and chemical synthesis of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate .[1] As a derivative of the 2-aminothiophene pharmacophore, this scaffold is a "privileged structure" in medicinal chemistry, exhibiting potent activity as an antimicrobial, antifungal, and allosteric modulator of adenosine receptors.[1] This guide moves beyond generic descriptions, offering a self-validating protocol for docking against Glucosamine-6-phosphate synthase (GlmS) and a robust Gewald reaction synthesis pathway.[1]

Molecular Profile & Physicochemical Properties

Before initiating wet-lab synthesis or high-throughput screening, the physicochemical landscape of the ligand must be mapped to ensure drug-likeness (Lipinski’s Rule of 5 compliance).[1]

Compound Identity:

  • IUPAC Name: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate[1]

  • Core Scaffold: Thiophene-3-carboxylate[1][2][3][4]

  • Key Substituents: 2-Amino group (H-bond donor), 4-(4-isopropylphenyl) (Hydrophobic bulk), 3-Methyl ester (H-bond acceptor).[1]

Predicted Properties (In Silico):

PropertyValue (Est.)Relevance
Molecular Weight ~275.37 g/mol Optimal for oral bioavailability (<500 Da).[1]
LogP (Octanol/Water) 3.8 - 4.2High lipophilicity due to isopropylphenyl moiety; good membrane permeability.[1]
TPSA ~65 ŲExcellent intestinal absorption (<140 Ų).
H-Bond Donors 2 (NH₂)Critical for active site anchoring.[1]
H-Bond Acceptors 3 (O, N, S)Facilitates interaction with Ser/Thr residues.[1]

Computational Framework: Molecular Docking & DFT

The primary biological target for 2-aminothiophene-3-carboxylates is Glucosamine-6-phosphate synthase (GlmS) , a crucial enzyme in the biosynthesis of the fungal cell wall.[1] Inhibition of GlmS is a validated mechanism for antifungal therapeutics.[1]

Target Selection & Preparation
  • Target Protein: GlcN-6-P synthase.[1][5]

  • PDB ID: 1XJA (Source: Escherichia coli / Homology models for Candida albicans).

  • Protocol:

    • Desolvation: Remove all crystallographic water molecules and co-factors (e.g., Fructose-6-phosphate) using PyMOL.[1]

    • Protonation: Add polar hydrogens and compute Gasteiger charges. The active site typically involves residues Ser303, Thr302, and Gln348 .[1]

    • Grid Generation: Center the grid box on the native ligand binding site (approx.[1] coordinates: X=22.5, Y=15.2, Z=8.[1]4) with dimensions

      
       Å.[1]
      
Density Functional Theory (DFT) Analysis

To predict the chemical reactivity and stability of the ligand before docking, DFT calculations are performed.[1]

  • Method: B3LYP functional with 6-311++G(d,p) basis set.[1][4]

  • Key Descriptors:

    • HOMO (Highest Occupied Molecular Orbital): Localized on the 2-amino thiophene ring, indicating this region acts as the nucleophile.[1]

    • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the ester and phenyl ring, susceptible to nucleophilic attack.[1]

    • MEP (Molecular Electrostatic Potential): The carbonyl oxygen (negative potential) and amino protons (positive potential) are the primary pharmacophoric points for electrostatic interactions.

Computational Workflow Diagram

The following diagram illustrates the integrated workflow from ligand construction to binding energy calculation.

MolecularModelingWorkflow Ligand Ligand Construction (ChemDraw/Avogadro) DFT DFT Optimization (B3LYP/6-311++G**) Ligand->DFT Geometry Opt Docking Molecular Docking (AutoDock Vina/Gold) DFT->Docking .pdbqt file Protein Protein Prep (PDB: 1XJA) Remove Water/Add H Grid Grid Box Generation (Active Site Centering) Protein->Grid Grid->Docking Analysis Interaction Profiling (H-bonds, Pi-Pi Stacking) Docking->Analysis Binding Energy (ΔG)

Figure 1: Integrated in silico workflow for evaluating thiophene derivatives against GlmS.

Chemical Synthesis: The Gewald Reaction

The most authoritative and efficient method to synthesize Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is the Gewald Reaction .[1] This multi-component condensation is preferred for its atom economy and "one-pot" capability.[1]

Retrosynthetic Analysis

The thiophene ring is constructed via the condensation of:

  • Ketone: 4'-Isopropylacetophenone (Provides the C4 and C5 carbons).[1]

  • Activated Nitrile: Methyl cyanoacetate (Provides the C2 and C3 carbons).[1]

  • Sulfur Source: Elemental Sulfur (

    
    ).
    
Experimental Protocol (Self-Validating)
  • Reagents:

    • 4'-Isopropylacetophenone (10 mmol)[1]

    • Methyl cyanoacetate (10 mmol)

    • Elemental Sulfur (10 mmol)

    • Morpholine or Diethylamine (Catalytic amount, ~5 mL)[1]

    • Ethanol (Solvent, 30 mL)

  • Step-by-Step Methodology:

    • Activation: In a round-bottom flask, mix 4'-Isopropylacetophenone and methyl cyanoacetate in ethanol.

    • Catalysis: Add morpholine dropwise.[1] Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation , forming the

      
      -unsaturated nitrile intermediate.[1]
      
    • Cyclization: Add elemental sulfur to the reaction mixture.

    • Reflux: Heat the mixture to reflux (

      
      C) for 3–5 hours. The reaction progress must be monitored via TLC (Solvent system: Hexane:Ethyl Acetate 4:1).[1]
      
    • Work-up: Cool the mixture to room temperature. Pour onto crushed ice. The product will precipitate as a solid.[1]

    • Purification: Filter the solid and recrystallize from hot ethanol to yield pure crystals (typically yellow/orange needles).

Mechanistic Pathway

The mechanism involves a Knoevenagel condensation followed by thionation and cyclization.[1]

GewaldMechanism Ketone 4-Isopropyl- acetophenone Inter1 Knoevenagel Intermediate Ketone->Inter1 Condensation Nitrile Methyl cyanoacetate Nitrile->Inter1 Condensation Base Morpholine (Base) Base->Inter1 Thiol Mercapto- nitrile Inter1->Thiol + Sulfur (Thionation) Sulfur Elemental Sulfur (S8) Product Methyl 2-amino-4- (4-isopropylphenyl) thiophene-3-carboxylate Thiol->Product Cyclization (Intramolecular)

Figure 2: The Gewald Reaction mechanism: Knoevenagel condensation followed by sulfur uptake and cyclization.[1][6]

Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures:

  • IR Spectroscopy: Look for doublet peaks at

    
     (
    
    
    
    stretch) and a strong band at
    
    
    (Ester
    
    
    ).[1]
  • 1H NMR (DMSO-d6):

    • 
       1.2 ppm (d, 6H, Isopropyl 
      
      
      
      )[1]
    • 
       3.6 ppm (s, 3H, Ester 
      
      
      
      )[1]
    • 
       6.5 ppm (s, 1H, Thiophene 
      
      
      
      )[1]
    • 
       7.2-7.4 ppm (m, 4H, Phenyl protons)[1]
      
    • 
       7.6 ppm (bs, 2H, 
      
      
      
      ,
      
      
      exchangeable).[1]

References

  • Gewald, K., et al. (1966).[1][7] Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1][8] Chemische Berichte.[1]

  • Mamatha, D. M., et al. (2023).[1][5] Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives: Molecular Docking and Biological Studies. ResearchGate.[1][5][9]

  • Sabnis, R. W., et al. (1999).[1] 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry.[1]

  • Mishra, R., et al. (2023).[1][8] Exploring quantum computational, molecular docking, and molecular dynamics simulation of ethyl-2-amino-4-methyl thiophene-3-carboxylate. Journal of Biomolecular Structure and Dynamics.[1]

  • PDB 1XJA. Crystal structure of Glucosamine-6-phosphate synthase.[1][5] RCSB Protein Data Bank.[1][5]

Sources

Methodological & Application

Application Note: High-Purity Isolation and Stabilization of 2-Aminothiophene-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiophene-3-carboxylate esters are critical pharmacophores in medicinal chemistry, serving as precursors for thienopyrimidines (kinase inhibitors), antimicrobial agents, and allosteric modulators. Synthesized primarily via the Gewald reaction , these compounds often suffer from a specific impurity profile: colloidal elemental sulfur, dark polymerized tars (polysulfides), and unreacted nitriles.

This guide provides a tiered purification strategy. Unlike standard alkyl amines, the 2-aminothiophene moiety is a weak base due to resonance delocalization with the ester and the thiophene ring. Consequently, standard acid-base extraction protocols often fail or lead to product degradation. This note prioritizes crystallization and specific solvent-washing techniques over extractive workups.

Chemical Profile & Impurity Landscape

Before selecting a protocol, the crude material must be assessed. The Gewald reaction (Ketone + Activated Nitrile + Sulfur + Base) generates a unique "Red/Black" crude profile.

ComponentNatureSolubility CharacteristicsRemoval Strategy
Target Product Crystalline Solid (Yellow/Orange)Soluble in hot EtOH, EtOAc, DCM. Insoluble in water.Recrystallization
Elemental Sulfur (

)
Yellow SolidHighly soluble in CS

, Toluene. Sparingly soluble in EtOH.
Hot filtration or Solvent Wash
Polysulfide Tars Dark/Black AmorphousSoluble in DMF/DMSO. Variable in organics.[1][2]Adsorption (Charcoal)
Unreacted Nitrile Liquid/SolidSoluble in EtOH/EtOAc.Stays in Mother Liquor
The Basicity Trap

Critical Insight: Do not treat 2-aminothiophenes as standard amines. The


 of the conjugate acid is significantly lower than aniline.
  • Risk: Attempting to dissolve the product in 1N HCl for extraction often results in incomplete protonation or hydrolysis of the ester group (especially if left for

    
     mins).
    
  • Solution: Rely on solubility differentials rather than pH manipulation.

Decision Matrix: Selecting the Protocol

Use the following workflow to determine the appropriate purification path based on crude purity and physical state.

Purification_Decision_Tree Start Crude Reaction Mixture State Physical State? Start->State Solid Precipitate/Solid State->Solid Crystalline Oil Oily/Sticky Residue State->Oil Gummy SulfurCheck High Sulfur Content? Solid->SulfurCheck Trituration Protocol A: Trituration (Wash) Oil->Trituration Induce Solidification Column Protocol C: Flash Chromatography Oil->Column Complex Mix Recryst Protocol B: Recrystallization SulfurCheck->Trituration Low/Med SulfurCheck->Recryst High Purity Req

Figure 1: Decision matrix for processing crude Gewald reaction products.

Detailed Protocols

Protocol A: Trituration (The "Crash & Wash")

Best for: High-yielding reactions where the product precipitates upon cooling.

Theory: Impurities (nitriles, catalyst residues) often remain soluble in the cold reaction solvent (usually Ethanol or Methanol), while the thiophene crystallizes.

  • Quench: If the reaction was performed in refluxing ethanol, cool the mixture to room temperature, then to

    
     (ice bath) for 2 hours.
    
  • Filtration: Filter the solid under vacuum.

  • The Displacement Wash:

    • Wash the cake with cold ethanol (

      
      ).
      
    • Crucial Step: Wash with a non-polar solvent like Hexane or Pentane . This helps remove non-polar surface impurities and aids in drying.

  • Drying: Vacuum dry at

    
    .
    
Protocol B: Recrystallization (The Gold Standard)

Best for: Removing elemental sulfur and improving color.

Solvent Selection:

  • Ethanol (95% or Absolute): Most common. Good recovery.

  • Methanol: Better for more polar derivatives.

  • Acetonitrile: Excellent for removing sulfur (sulfur has low solubility in cold MeCN).

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimum solvent (e.g., Ethanol) and heat to reflux.

  • Hot Filtration (Sulfur Removal):

    • If the solution is cloudy or contains yellow specks at reflux, this is likely elemental sulfur (which is sparingly soluble in EtOH).

    • Action: Filter the hot solution quickly through a pre-heated funnel (or Celite pad) to remove undissolved sulfur/char.

  • Decolorization (Optional): If the solution is dark red/black, add Activated Charcoal (5-10 wt%), reflux for 10 mins, and hot filter.

  • Crystallization: Allow the filtrate to cool slowly to RT, then refrigerate.

  • Collection: Filter crystals and wash with cold solvent.[3]

Protocol C: Flash Chromatography (The Cleanup)

Best for: Oily residues or when sulfur co-crystallizes with the product.

Stationary Phase: Silica Gel (Standard 40-63


m).
Mobile Phase: 
  • Gradient: 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Note: 2-aminothiophenes are less polar than expected due to internal H-bonding. They often elute earlier than corresponding amides.

Sulfur Management in Chromatography: Elemental sulfur elutes with the solvent front (very non-polar). If sulfur is a major contaminant, flush the column with 100% Hexanes first until the yellow band elutes, then switch to the EtOAc gradient to elute the product.

Stability & Storage Guidelines

2-Aminothiophene-3-carboxylates are prone to oxidative darkening and decarboxylation (if the ester hydrolyzes).

ParameterRecommendationMechanism of Failure
Temperature

(Refrigerate)
Thermal decarboxylation of free acid (if formed).
Atmosphere Argon or Nitrogen flushThe amino group oxidizes to form diazo-like tars.
Light Amber VialsPhoto-oxidation of the thiophene ring.
Solution Stability Use within 24hUnstable in acidic solutions (hydrolysis).

Scientific Validation (Mechanistic Insight)

The stability of the 2-aminothiophene core is governed by the "push-pull" electronic system. The amino group (donor) pushes electron density into the ring, while the ester (acceptor) at C3 pulls it.

Stability_Mechanism Amino Amino Group (Electron Donor) Ring Thiophene Ring Amino->Ring +M Effect Ester C3-Ester (Electron Acceptor) Ring->Ester Conjugation Stability STABLE (Resonance) Ester->Stability Intact Decarb Unstable (Decarboxylation) Ester->Decarb Loss of Ester Acid Acidic Conditions Acid->Ester Hydrolysis

Figure 2: The "Push-Pull" stabilization mechanism. Loss of the ester group (via acid hydrolysis) destroys this balance, leading to rapid decomposition.

References

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1][4] Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry.

  • Huang, Y., et al. (2011).[2] Synthesis and biological evaluation of 2-aminothiophene-3-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2][4] Arkivoc.

Sources

In vitro antimicrobial screening assays for thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Profiling of Thiophene Antimicrobials

Introduction: The Thiophene Scaffold in Modern Antibiotics

Thiophene derivatives represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric relationship with benzene and their ability to engage in


 stacking and sulfur-mediated interactions with biological targets. Recent studies have validated thiophenes as potent inhibitors of bacterial DNA gyrase, efflux pumps, and membrane integrity.

However, the physicochemical properties that make thiophenes effective—specifically their lipophilicity and rigid aromatic structure—introduce significant challenges in in vitro screening. Standard protocols often fail due to compound precipitation, non-specific binding to polystyrene, or solvent toxicity.

This guide provides a robust, field-validated workflow for screening thiophene compounds, moving beyond standard CLSI guidelines to address the specific nuances of hydrophobic heterocycles.

Pre-Assay Validation: Solubility & Solvent Compatibility

The "Crash-Out" Artifact: Thiophenes often have low aqueous solubility (


). In standard broth microdilution, adding a high-concentration DMSO stock directly to aqueous media can cause immediate micro-precipitation, leading to false negatives (compound not in solution) or false positives (precipitate lysing cells).

Protocol A: The Solvent Tolerance & Solubility Check Before biological testing, validate your delivery system.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard. Ensure it is sterile and anhydrous.

  • Maximum Tolerable Concentration (MTC): Determine the MTC of DMSO for your specific bacterial strains.

    • Standard:

      
       DMSO is generally non-toxic to E. coli and S. aureus.
      
    • Thiophene Requirement: If solubility requires

      
       DMSO, you must  run a solvent control column in every plate.
      
  • Nephelometric Solubility Screen:

    • Prepare a mock assay plate with media + compound (no bacteria).

    • Measure Absorbance at 600nm (

      
      ).
      
    • Pass Criteria:

      
       (background). If 
      
      
      
      , the compound has precipitated. Action: Use a formulation aid (e.g., 0.02% Tween-80) or reduce concentration range.

Primary Screening: Resazurin-Modified Broth Microdilution (REMA)

Why REMA for Thiophenes? Standard turbidity (MIC) reading is unreliable for thiophenes due to their potential to form colored complexes or precipitates. The Resazurin (Alamar Blue) assay relies on metabolic reduction (Blue


 Pink), providing a clear colorimetric endpoint independent of compound turbidity.

Workflow Diagram:

REMA_Workflow Stock 1. Stock Prep (10 mM in DMSO) Dilution 2. Serial Dilution (in DMSO) Stock->Dilution Transfer 3. Transfer to Broth (Intermediate Plate) Dilution->Transfer Keep DMSO constant Inoculation 4. Inoculate Assay Plate (5x10^5 CFU/mL) Transfer->Inoculation 1:100 Dilution Incubate 5. Incubate (18-24h @ 37°C) Inoculation->Incubate Resazurin 6. Add Resazurin (Incubate 2-4h) Incubate->Resazurin Read 7. Read Fluorescence (Ex 560 / Em 590) Resazurin->Read

Figure 1: REMA workflow optimized for lipophilic compounds to ensure constant solvent concentration.

Detailed Protocol

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dye: Resazurin sodium salt (0.01% w/v in sterile water).[1] Filter sterilize.[1]

  • Plates: 96-well, flat-bottom, non-treated polystyrene (to minimize hydrophobic binding).

Step-by-Step:

  • Compound Preparation (The "Constant Solvent" Method):

    • Prepare a Master Dilution Plate in 100% DMSO.

    • Perform 2-fold serial dilutions in DMSO (e.g., Columns 1-10).

    • Result: Every well has 100% DMSO but decreasing compound concentration.

  • Intermediate Dilution:

    • Transfer

      
       from the Master Plate to 
      
      
      
      of sterile CAMHB in an Intermediate Plate .
    • Result: Compound is now at 2x final concentration, DMSO is at 1%.

  • Assay Plate Setup:

    • Transfer

      
       from the Intermediate Plate to the Assay Plate .
      
    • Add

      
       of standardized bacterial inoculum (
      
      
      
      CFU/mL) to all test wells.
    • Final Conditions: Compound at 1x, Bacteria at

      
       CFU/mL, DMSO at 0.5%.
      
  • Controls (Mandatory):

    • Growth Control: Bacteria + Media + 0.5% DMSO (No compound).

    • Sterility Control: Media + 0.5% DMSO (No bacteria).

    • Color Control: Media + Compound (Highest Conc.) (Check for intrinsic fluorescence/color).

  • Incubation:

    • 
       for 18–20 hours (aerobic).
      
  • Development:

    • Add

      
       of 0.01% Resazurin solution to each well.[1]
      
    • Incubate for 1–4 hours.

    • Read: Visual (Blue = No Growth/Inhibition; Pink = Growth) or Fluorescence (Ex 530-560nm / Em 590nm).

Secondary Assay: Time-Kill Kinetics

MIC tells you potency; Time-Kill tells you behavior (Bacteriostatic vs. Bactericidal). Thiophenes often act via membrane disruption, leading to rapid bactericidal activity.

Protocol:

  • Preparation: Prepare tubes with CAMHB containing the thiophene at 1x MIC and 4x MIC .

  • Inoculum: Add bacteria to reach

    
     CFU/mL.
    
  • Sampling: Incubate at

    
     with shaking. Remove aliquots at 
    
    
    
    hours.
  • Quantification: Serially dilute aliquots in saline and plate on agar. Count colonies.

  • Interpretation:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Data Presentation Table:

Time (h)Control (Log CFU)1x MIC (Log CFU)4x MIC (Log CFU)Interpretation
05.705.705.70Baseline
47.105.503.20Rapid Killing (4x)
249.205.80< 1.00Bactericidal (4x)

Mechanistic Insight: Membrane & DNA Targeting

Thiophenes are pleiotropic. Common mechanisms include intercalation into DNA (due to planarity) and disruption of the bacterial cell membrane (due to lipophilicity).

Mechanism Diagram:

Thiophene_Mechanism Compound Thiophene Derivative OuterMem Outer Membrane (Gram-Neg) Compound->OuterMem Permeabilization Efflux Efflux Pump (OmpW/OmpC) Compound->Efflux Inhibition (Potentiation) InnerMem Cytoplasmic Membrane OuterMem->InnerMem Translocation DNA DNA Gyrase / Topo IV InnerMem->DNA Intercalation/Binding ROS ROS Generation InnerMem->ROS Disruption of ETC Death Cell Death DNA->Death Replication Arrest ROS->Death Oxidative Damage

Figure 2: Multi-target mechanism of action common to thiophene antimicrobials.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[3][4] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[5] Broth microdilution reference method for MIC determination.[3][4][5][6][7][8] EUCAST.[4][5][6][9] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Gheorghe Roman. (2022).[10][11] Thiophene-containing compounds with antimicrobial activity.[10][11][12][13] Archiv der Pharmazie, 355(6).[10] [Link]

  • Miro-Canturri, A., et al. (2024).[11] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[11] Frontiers in Microbiology, 15. [Link]

Sources

Optimizing Cell Viability Assays (MTT/XTT) for the Evaluation of Lipophilic Thiophene Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-2026-THIO

Executive Summary & Scientific Rationale

Thiophene derivatives represent a potent class of heterocyclic anticancer agents, often functioning as tubulin polymerization inhibitors or kinase antagonists (e.g., VEGFR-2/AKT inhibitors). However, their evaluation in vitro is frequently complicated by their physicochemical properties: high lipophilicity and potential redox activity .

This guide provides a rigorous, comparative methodology for using MTT and XTT assays to screen thiophene derivatives. Unlike generic protocols, this document addresses the specific challenges of hydrophobic drug screening, including solvent compatibility, chemical interference controls, and the prevention of false-positive cytotoxicity data caused by compound precipitation.

The Core Challenge: Solubility vs. Sensitivity
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The historical gold standard.[1] It yields insoluble formazan crystals.[2] Advantage:[3][4][5] High signal-to-noise ratio for adherent cells. Risk: The solubilization step (DMSO) required to dissolve the crystals can also re-dissolve precipitated drug, potentially masking solubility issues.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A second-generation salt. It yields water-soluble formazan.[6] Advantage:[3][4][5] No solubilization step; ideal for suspension cells and high-throughput screening (HTS). Risk: Lower sensitivity without an electron coupling reagent (PMS).

Experimental Design & Workflow

To ensure data integrity, the experimental design must account for the "Edge Effect" in microplates and the specific solubility profile of thiophenes.

Diagram 1: Optimized Drug Screening Workflow

This workflow integrates specific checkpoints for hydrophobic compounds (highlighted in the "Drug Preparation" and "Controls" nodes).

DrugScreeningWorkflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment cluster_Assay Phase 3: Assay Execution Start Experimental Setup Stock Thiophene Stock (10-100 mM in 100% DMSO) Start->Stock Seeding Cell Seeding (3-5k cells/well) Start->Seeding Dilution Serial Dilution (Max 0.5% Final DMSO) Stock->Dilution Treatment Add Compounds (72h Incubation) Dilution->Treatment AbioticControl CRITICAL: Abiotic Control (Media + Drug + No Cells) Dilution->AbioticControl Seeding->Treatment After 24h Attachment Choice Select Assay Type Treatment->Choice AbioticControl->Choice MTT_Path MTT Reagent Addition (4h Incubation) Choice->MTT_Path Adherent Cells XTT_Path XTT + PMS Reagent (2-4h Incubation) Choice->XTT_Path Suspension/HTS MTT_Sol Solubilization (100% DMSO / Acidified Isopropanol) MTT_Path->MTT_Sol Read Spectrophotometric Reading (MTT: 570nm | XTT: 450nm) MTT_Sol->Read XTT_Path->Read Analysis Data Analysis (IC50 Calculation) Read->Analysis

Caption: Optimized workflow for screening lipophilic thiophene derivatives. Note the parallel "Abiotic Control" track to detect chemical interference.

Mechanism of Action Comparison

Understanding the reduction mechanism is vital for troubleshooting. Thiophenes, being sulfur-containing, can theoretically act as reducing agents. The diagram below illustrates where false positives can originate.

Diagram 2: Tetrazolium Reduction Pathways[1]

Mechanism MTT MTT (Yellow) Positively Charged Mito Mitochondrial Dehydrogenase (NADH/NADPH) MTT->Mito Permeates Cell XTT XTT (Yellow) Negatively Charged PMS PMS (Electron Coupler) XTT->PMS Requires Coupler Formazan_MTT Formazan (Purple) INSOLUBLE Crystal Mito->Formazan_MTT Reduction Formazan_XTT Formazan (Orange) SOLUBLE Product Mito->Formazan_XTT PMS->Mito Transport e- Interference Thiophene Chemical Reduction? Interference->MTT False Signal Interference->XTT False Signal

Caption: Comparative reduction mechanisms. MTT permeates cells directly, while XTT requires PMS. Thiophenes may cause abiotic reduction (red dotted line).

Detailed Protocols

Protocol A: MTT Assay (Adherent Cell Standard)

Best for: Solid tumor lines (e.g., HepG2, MCF-7) commonly used in thiophene research.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO (preferred for thiophenes) or Acidified Isopropanol (0.04 N HCl in isopropanol).

Step-by-Step:

  • Seeding: Plate cells (3,000–10,000/well) in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of thiophene dilutions (2x concentration) to wells.

    • Senior Scientist Note: Ensure final DMSO < 0.5%. Include a "Vehicle Control" (Cells + 0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL MTT stock (final conc. 0.5 mg/mL).[1][4][7]

  • Metabolic Window: Incubate 3–4 hours at 37°C. Check for purple crystals under a microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[7]

    • Add 150 µL DMSO .

    • Critical Step: Agitate on an orbital shaker for 15 mins. Thiophenes may co-precipitate; DMSO usually resolves this, but verify clarity visually.

  • Measurement: Read Absorbance (OD) at 570 nm (Reference: 630 nm).

Protocol B: XTT Assay (Suspension/HTS Optimized)

Best for: Leukemia lines or high-throughput screening where washing steps are impractical.

Reagents:

  • XTT Stock: 1 mg/mL in hot medium/PBS (warm to 50°C to dissolve).

  • PMS (Phenazine Methosulfate): 5 mM in PBS.

  • Activation: Immediately before use, mix 5 mL XTT + 100 µL PMS.

Step-by-Step:

  • Seeding & Treatment: Same as MTT, but can be done in 50 µL volumes for 384-well plates.

  • Reagent Addition: Add 50 µL of activated XTT/PMS mixture to each well (containing 100 µL culture).

  • Incubation: Incubate 2–4 hours. (Orange color develops).[6]

  • Measurement: Read Absorbance (OD) at 450 nm (Reference: 650 nm).

    • Senior Scientist Note: XTT signal is often lower than MTT. If OD is < 0.5, return plate to incubator for 2 more hours.

Data Analysis & Interpretation

Calculate Cell Viability (%) using the following formula:



Where:

  • OD_sample: Thiophene treated cells.

  • OD_blank: Media only (no cells).

  • OD_control: Vehicle treated cells (0.5% DMSO).

Table 1: Troubleshooting Matrix for Thiophene Assays

ObservationProbable CauseCorrective Action
High Background in "No Cell" wells Chemical interference (Thiophene reducing MTT).Use Abiotic Control. Subtract this value from sample OD. Switch to Resazurin assay if interference persists.
Precipitate visible before MTT add Drug insolubility at high concentrations.Verify solubility limit in media. Data above this concentration is invalid.
Low Signal (XTT) Insufficient PMS or low metabolic rate.Increase PMS concentration slightly or extend incubation time up to 24h.
High Variance (SEM > 10%) Pipetting error or "Edge Effect".Use multi-channel pipettes. Fill edge wells with sterile PBS (do not use for data).

References

  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved February 3, 2026, from [Link]

  • Kulshrestha, A., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Retrieved February 3, 2026, from [Link]

  • Ghasemi, F., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Frontiers in Bioengineering and Biotechnology. Retrieved February 3, 2026, from [Link]

Sources

Probing the Anti-inflammatory Potential of Novel Thiophene Molecules: A Guide to In Vitro and In Vivo Bioactivity Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiophene Scaffolds in Inflammation

Inflammation is a fundamental biological process, a double-edged sword that both protects the host from pathogens and injury, and drives the pathology of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds, the thiophene nucleus has emerged as a "privileged structure" in medicinal chemistry, forming the core of several commercially successful drugs.[1][2] Thiophene derivatives are known for their diverse pharmacological activities, including significant anti-inflammatory properties, often attributed to their ability to mimic biological structures and interact with key inflammatory targets.[1][3] The inherent aromaticity and lipophilicity of the thiophene ring can enhance membrane permeability, potentially augmenting their efficacy as anti-inflammatory agents.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory activity of novel thiophene molecules. We will delve into the mechanistic underpinnings of inflammation, outlining a strategic, multi-tiered approach to screening, from essential preliminary characterization to robust in vitro and in vivo assays. The protocols herein are designed not merely as a sequence of steps, but as a self-validating system, providing the rationale behind experimental choices to ensure scientific integrity and reproducible outcomes.

Section 1: Foundational Characterization of Novel Thiophene Molecules

Before embarking on biological assays, a thorough physicochemical characterization of the novel thiophene compounds is paramount. These initial studies are critical for ensuring the quality and consistency of experimental results and for identifying potential liabilities that could hinder downstream development.[4][5]

Solubility and Stability Assessment

Protocol 1: Kinetic and Thermodynamic Solubility Assessment

Rationale: Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution from a concentrated stock (typically DMSO), mimicking conditions in many in vitro screens.[7] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is more predictive of in vivo dissolution.

Step-by-Step Methodology (Kinetic Solubility):

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the thiophene compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Chemical Stability Profiling

Rationale: Assessing stability under various stress conditions (pH, temperature, light) helps to identify potential degradation pathways and establish appropriate storage and handling conditions.[8]

Step-by-Step Methodology (pH Stability):

  • Solution Preparation: Prepare solutions of the thiophene compound at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7.4, 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a set period (e.g., 24, 48, 72 hours). Protect from light if the compound is suspected to be light-sensitive.

  • Sample Analysis: At each time point, withdraw an aliquot and analyze the concentration of the parent compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point and pH. This data can be used to determine the degradation rate and half-life.

Section 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays provide a controlled environment to dissect the molecular mechanisms by which a compound exerts its anti-inflammatory effects. These assays are crucial for initial screening, lead optimization, and mechanism of action studies.

Cytotoxicity Assessment: A Prerequisite for Bioactivity Testing

Rationale: It is essential to distinguish between a compound's true anti-inflammatory effect and any observed reduction in inflammatory markers due to cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[9]

Protocol 3: MTT Cytotoxicity Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[10]

  • Compound Treatment: Treat the cells with various concentrations of the novel thiophene molecules for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds exhibiting low cytotoxicity at concentrations that show anti-inflammatory activity are prioritized for further testing.

Inhibition of Key Inflammatory Mediators

A hallmark of inflammation is the overproduction of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Assessing a compound's ability to inhibit these mediators is a primary indicator of its anti-inflammatory potential.

Protocol 4: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay provides a simple and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol. Pre-treat the cells with various non-toxic concentrations of the thiophene compounds for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.[11]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration. The half-maximal inhibitory concentration (IC50) value should be determined for active compounds.[12]

Protocol 5: Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[13] Thiophene derivatives have been shown to act as COX inhibitors.[1][2]

Step-by-Step Methodology (Fluorometric Assay):

  • Reagent Preparation: Prepare the assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Sigma-Aldrich, Cayman Chemical).

  • Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme, assay buffer, and various concentrations of the thiophene compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at regular intervals. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value. The enzyme kinetics of inhibition can also be explored to understand if the inhibition is competitive, non-competitive, or uncompetitive.[14]

Protocol 6: Hyaluronidase Inhibition Assay

Rationale: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Its activity is elevated during inflammation, leading to increased tissue permeability.[15] Inhibition of hyaluronidase is another indicator of anti-inflammatory potential.

Step-by-Step Methodology (Turbidimetric Assay):

  • Reagent Preparation: Prepare a hyaluronic acid solution (e.g., 0.3 mg/mL in a suitable buffer at pH 5.35) and an acidic albumin solution.

  • Enzyme and Inhibitor Incubation: In a microplate, incubate the hyaluronidase enzyme with various concentrations of the thiophene compounds for 20 minutes at 37°C.[16]

  • Substrate Addition: Add the hyaluronic acid solution to initiate the enzymatic reaction and incubate for a further 45 minutes at 37°C.

  • Reaction Termination and Turbidity Development: Stop the reaction by adding the acidic albumin solution. The undigested hyaluronic acid will form a precipitate with the albumin, resulting in turbidity.

  • Absorbance Measurement: Measure the absorbance at 600 nm.[16]

  • Data Analysis: A decrease in turbidity indicates hyaluronidase activity. Calculate the percentage of inhibition and the IC50 value for the test compounds.

Elucidating the Mechanism of Action: Impact on Inflammatory Signaling and Cytokine Production

To gain deeper insights into how novel thiophene molecules exert their anti-inflammatory effects, it is crucial to investigate their impact on key inflammatory signaling pathways and the production of pro-inflammatory cytokines.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that plays a pivotal role in regulating the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines.[17][18]

NF_kB_Signaling_Pathway

Protocol 7: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that are significantly elevated during inflammation and are regulated by the NF-κB pathway.[19][20] Measuring the levels of these cytokines provides a direct assessment of a compound's anti-inflammatory efficacy.

Step-by-Step Methodology (ELISA):

  • Cell Culture and Treatment: Culture and treat RAW 264.7 macrophages with the thiophene compounds and LPS as described in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

  • Data Analysis: Generate standard curves for TNF-α and IL-6 to determine their concentrations in the samples. Calculate the percentage of inhibition for each compound and determine their IC50 values.

Section 3: In Vivo Validation of Anti-inflammatory Activity

In vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a whole-organism context, providing insights into its efficacy, pharmacokinetics, and potential side effects.

Protocol 8: Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used for the screening of anti-inflammatory drugs.[21][22] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase primarily driven by prostaglandins and mediated by COX-2.[22]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment. All animal procedures should be performed in accordance with the guidelines of the institutional animal care and use committee.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • Positive Control (e.g., Indomethacin or Diclofenac)

    • Test Groups (various doses of the novel thiophene molecule)

  • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point compared to the carrageenan control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the results.[23][24]

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Novel Thiophene Molecules

Compound IDCytotoxicity (CC50, µM) in RAW 264.7NO Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)Hyaluronidase Inhibition (IC50, µM)TNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
Thio-001>10015.2 ± 1.88.9 ± 0.925.4 ± 3.112.7 ± 1.518.3 ± 2.2
Thio-002>10028.6 ± 3.515.3 ± 1.7>5022.1 ± 2.830.5 ± 4.1
Indomethacin>10010.5 ± 1.20.5 ± 0.06ND8.9 ± 1.112.4 ± 1.6

Data are presented as mean ± SD from three independent experiments. ND: Not Determined.

Table 2: Effect of Thiophene Molecule Thio-001 on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) at 3h post-carrageenan (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-1.25 ± 0.12-
Indomethacin100.48 ± 0.0561.6
Thio-001250.85 ± 0.0932.0
Thio-001500.62 ± 0.0750.4
Thio-0011000.51 ± 0.0659.2

*p < 0.05 compared to the vehicle control group.

Experimental_Workflow

Conclusion

This application note provides a robust and scientifically grounded framework for the comprehensive evaluation of novel thiophene molecules as potential anti-inflammatory agents. By following this multi-tiered approach, from fundamental physicochemical characterization to detailed in vitro mechanistic studies and in vivo validation, researchers can confidently identify and advance promising lead candidates. The emphasis on understanding the rationale behind each protocol and ensuring the self-validating nature of the experimental design will contribute to the generation of high-quality, reproducible data, ultimately accelerating the discovery of new and effective anti-inflammatory therapeutics.

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  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-1 and COX-2. World Veterinary Journal, 13(4), 589-597.
  • ResearchGate. (n.d.). MTT assay of Raw 264.7 macrophages treated with GBE. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and Pharmacokinetic Characterization of Amorphous Solid Dispersion of Tranilast with Enhanced Solubility in Gastric Fluid and Improved Oral Bioavailability. Retrieved from [Link]

  • Patel, R. V., et al. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722.
  • Sica, A., & Mantovani, A. (2012). Macrophage plasticity and polarization: in vivo veritas.
  • Biswas, S. K., & Mantovani, A. (2010). Macrophage plasticity and interaction with lymphocyte subsets: cancer as a paradigm.
  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Nagaraju, K., et al. (2013). A robust in vitro screening assay to identify NF-κB inhibitors for inflammatory muscle diseases. PloS one, 8(5), e64149.
  • Copeland, R. A., et al. (1994). Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase. Proceedings of the National Academy of Sciences, 91(24), 11202-11206.
  • Encyclopedia MDPI. (n.d.). Thiophene-Based Compounds. Retrieved from [Link]

Sources

Application Note: Parallel Synthesis Strategies Using Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (hereafter referred to as Scaffold 1 ) is a "privileged structure" in medicinal chemistry.[1] It serves as a bifunctional building block, offering a nucleophilic amino group at position C2 and an electrophilic ester at position C3.

This specific derivative, featuring a 4-isopropylphenyl moiety, is highly valued in drug discovery for its lipophilicity.[1] The isopropyl group provides critical bulk and hydrophobic interaction potential, often targeting the hydrophobic pockets of kinases (e.g., EGFR, VEGFR) or GPCRs.

Key Chemical Attributes
FeatureChemical FunctionalityApplication in Parallel Synthesis
C2-Amino Group Primary Amine (

)
Handle for acylation, reductive amination, urea/thiourea formation.[1][2][3]
C3-Ester Group Methyl Carboxylate (

)
Electrophile for cyclization; precursor to carboxylic acids or amides.[1]
C4-Aryl Group 4-IsopropylphenylHydrophobic anchor; enhances membrane permeability and receptor binding.[1]
Thiophene Core Aromatic HeterocycleBioisostere for phenyl/pyridine rings; pi-stacking interactions.[1]

Chemical Accessibility & Quality Control

Before initiating parallel synthesis, the integrity of Scaffold 1 must be verified. This molecule is typically synthesized via the Gewald Reaction , a multicomponent condensation of 4-isopropylacetophenone, methyl cyanoacetate, and elemental sulfur.

Critical QC Parameter:

  • Sulfur Contamination: Residual elemental sulfur from the Gewald reaction is a common impurity that poisons palladium catalysts in subsequent cross-coupling steps.

  • Validation Step: Ensure the sample passes the "Copper Strip Test" or shows no elemental sulfur peaks in HPLC (typically elutes very late/non-polar).

Workflow Logic: The Divergent Synthesis Path

The utility of Scaffold 1 lies in its ability to diverge into two distinct chemical spaces:

  • The "Decorated Thiophene" Library: Retaining the thiophene core while diversifying the amine.

  • The "Scaffold Morphing" Library: Cyclizing the C2-amine and C3-ester to form Thieno[2,3-d]pyrimidines .

Visualization: Strategic Decision Tree

ParallelSynthesisStrategy Scaffold Scaffold 1 (Methyl 2-amino-4-(4-isopropylphenyl) thiophene-3-carboxylate) PathA Path A: N-Derivatization (Decorated Thiophenes) Scaffold->PathA Retain Core PathB Path B: Cyclization (Thienopyrimidines) Scaffold->PathB Fuse Ring Lib1 Library 1: Amides (R-COCl / R-COOH) PathA->Lib1 Lib2 Library 2: Ureas (R-NCO) PathA->Lib2 Lib3 Library 3: Sulfonamides (R-SO2Cl) PathA->Lib3 Morph1 Morph 1: Thienopyrimidin-4-ones (Formamide/Reflux) PathB->Morph1 Morph2 Morph 2: Thienopyrimidine-2,4-diones (Urea/Fusion) PathB->Morph2 Morph3 Morph 3: 2-Substituted Thienopyrimidines (Nitriles + HCl) PathB->Morph3

Figure 1: Divergent synthesis pathways available from the parent aminothiophene scaffold.[1]

Protocol A: High-Throughput Amide Library Generation

Objective: Synthesize a library of


-acylated thiophenes to probe steric/electronic requirements in the solvent-exposed region of the binding pocket.
Mechanistic Insight

The C2-amine is conjugated to the thiophene ring and ortho to an electron-withdrawing ester. This makes it less nucleophilic than a standard aniline.

  • Consequence: Standard coupling reagents (EDC/NHS) may be too slow.

  • Solution: Use acid chlorides or highly activated esters (HATU) with heat.

Step-by-Step Protocol (96-Well Plate Format)

Reagents:

  • Scaffold 1: 0.1 M solution in anhydrous DMF.

  • Acid Chlorides (R-COCl): 0.15 M solution in anhydrous DCM (Diversity Set).

  • Base: DIPEA (Diisopropylethylamine), neat.

  • Scavenger Resin: Trisamine resin (to remove excess acid chloride).

Procedure:

  • Dispensing: Aliquot 100 µL of Scaffold 1 solution (10 µmol) into each well of a chemically resistant 96-well plate (e.g., polypropylene or glass-coated).

  • Base Addition: Add 20 µL of DIPEA (approx. 115 µmol, 11.5 eq) to each well. Note: Excess base is required to neutralize HCl generated.

  • Reagent Addition: Add 100 µL of the respective Acid Chloride solution (15 µmol, 1.5 eq) to each well.

  • Incubation: Seal the plate and shake at 40°C for 12 hours . The elevated temperature overcomes the reduced nucleophilicity of the aminothiophene.

  • Quenching/Purification:

    • Add 50 mg of Trisamine scavenger resin to each well.

    • Shake for 4 hours at room temperature.

    • Filter the supernatant into a collection plate.

  • Validation: Evaporate solvent (Genevac) and analyze via LC-MS.

    • Success Criteria: Presence of [M+H]+ peak corresponding to Product; absence of Starting Material (m/z ~ 276).

Protocol B: Scaffold Morphing (Thienopyrimidine Synthesis)

Objective: Cyclize the scaffold to form 4-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one . This mimics the purine core of ATP, making it a classic kinase inhibitor design strategy.

Mechanistic Insight

This is a condensation-cyclization sequence.[1][4] The amine attacks the electrophilic carbon of the formamide (or equivalent), followed by the amide nitrogen attacking the methyl ester to close the ring (releasing methanol).

Visualization: Cyclization Mechanism

CyclizationMechanism Step1 Scaffold 1 (Amine + Ester) Inter Intermediate: Formamidine Step1->Inter Nucleophilic Attack Reagent Reagent: Formamide Reagent->Inter Product Product: Thienopyrimidin-4-one Inter->Product Intramolecular Cyclization (-MeOH)

Figure 2: The Niementowski-type cyclization pathway to the bicyclic core.[1]

Step-by-Step Protocol (Parallel Reactor Block)

Reagents:

  • Scaffold 1: Solid.

  • Formamide: Neat (acts as solvent and reagent).

  • Catalyst: Ammonium Acetate (optional, accelerates reaction).

Procedure:

  • Loading: Weigh 50 mg (0.18 mmol) of Scaffold 1 into reaction vials.

  • Reagent Addition: Add 1.0 mL of Formamide.

  • Reaction Conditions: Heat the block to 160°C - 180°C for 6–12 hours.

    • Critical: High temperature is essential to drive the loss of methanol and effect ring closure.

  • Work-up (Precipitation Method):

    • Cool the reaction vials to room temperature.

    • Add 3 mL of ice-cold water. The hydrophobic thienopyrimidine product should precipitate immediately.

    • Filter the solid using a vacuum manifold.

    • Wash with water (2x) and cold ethanol (1x).

  • Validation:

    • LC-MS: Check for the mass shift. The cyclization results in a net loss of Methanol (

      
      ) and gain of a Carbon/Nitrogen atom, but essentially, calculate the expected MW of the bicyclic system.
      
    • NMR: Disappearance of the methyl ester singlet (

      
       ppm) and appearance of the pyrimidine C-2 proton (
      
      
      
      ppm).

Biological Application Notes

When designing libraries around this scaffold, consider the following Structure-Activity Relationship (SAR) trends documented for 4-isopropylphenyl-thienopyrimidines:

  • Kinase Selectivity: The 4-isopropylphenyl group is bulky and lipophilic. It is known to occupy the "selectivity pocket" (adjacent to the ATP binding site) in Tyrosine Kinases (e.g., FLT3, VEGFR).

  • Antimicrobial Activity: Derivatives where the C2-position is cyclized to a triazole-thienopyrimidine have shown potent activity against S. aureus and B. subtilis.

  • Solubility Warning: The combination of the thiophene, the isopropylphenyl group, and the planar pyrimidine core creates a very lipophilic molecule (High LogP).

    • Recommendation: Introduce polar solubilizing groups (morpholine, piperazine) at the C2 position of the pyrimidine ring or on the amide side chain in Protocol A to improve bioavailability.

References

  • Gewald Reaction Mechanism & Scope

    • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte.

    • Application: Foundation for synthesizing the 2-aminothiophene core.[2][5][6][7]

  • Thienopyrimidine Synthesis & Biological Activity

    • Rashad, A. E., et al. (2010). Synthesis and antiviral evaluation of some new thieno[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry.
    • Context: Protocols for cyclization using formamide and biological relevance.[8]

  • Kinase Inhibition (FLT3/VEGFR)

    • Bozorov, K., et al. (2015).[9] Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: Synthesis and biological evaluation.

    • Context: Highlights the role of lipophilic substitutions (like 4-isopropylphenyl) in kinase binding pockets.
  • Parallel Synthesis of Aminothiophenes

    • Sabnis, R. W., et al. (1999).[10] 2-Aminothiophenes and thieno[2,3-d]pyrimidines as versatile synthons. Journal of Heterocyclic Chemistry.

    • Context: General reaction conditions for high-throughput derivatiz

Sources

Process Chemistry Guide: Scale-Up Synthesis of 2-Aminothiophene-3-Carboxylates via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminothiophene-3-carboxylates are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antipsychotics (e.g., Olanzapine), and anti-inflammatory agents. While milligram-scale synthesis is trivial, scaling to kilogram quantities presents distinct process safety and quality challenges.

This guide details the Process Development of the Gewald reaction, transitioning from "all-in" medicinal chemistry methods to a controlled, scalable "One-Pot, Two-Stage" protocol. Key emphasis is placed on exotherm management, impurity rejection via crystallization, and mitigation of hydrogen sulfide (H₂S) hazards.

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting scale-up failures. The Gewald reaction proceeds via two distinct stages: a Knoevenagel condensation followed by thionation and cyclization.[1]

Mechanistic Visualization

The following diagram illustrates the "Two-Stage" logic required for high-purity scale-up.

GewaldMechanism cluster_exotherm Critical Process Parameters (CPPs) Ketone Ketone / Aldehyde Inter1 Knoevenagel Intermediate Ketone->Inter1 Step 1: Condensation (-H2O) Cyanoester α-Cyanoester Cyanoester->Inter1 Base Base (Morpholine) Base->Inter1 Catalyst Inter2 Thiol/Thione Intermediate Inter1->Inter2 Step 2: Thionation Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization Product 2-Aminothiophene -3-carboxylate Cyclization->Product Aromatization

Figure 1: The sequential Gewald reaction pathway. Step 1 (Knoevenagel) is exothermic and determines reaction rate; Step 2 (Sulfur addition) requires thermal activation.

Process Optimization for Scale-Up

Solvent Selection
  • Medicinal Chem: DMF or 1,4-Dioxane (High boiling, difficult to remove, toxicity issues).

  • Process Chem: Ethanol (EtOH) or Methanol (MeOH).

    • Rationale: EtOH allows for "reaction-crystallization." The product is often less soluble than the starting materials in cold EtOH, facilitating direct isolation by filtration. It is also Class 3 (low toxicity).

Base Selection
  • Medicinal Chem: Triethylamine (TEA) or Diethylamine (DEA).

  • Process Chem: Morpholine .

    • Rationale: Morpholine (

      
      ) is less volatile than DEA (
      
      
      
      ). On scale, refluxing ethanol can strip volatile bases, stalling the reaction. Morpholine remains in the reactor, maintaining stoichiometry. Furthermore, morpholine acts as an effective nucleophilic catalyst for the sulfur activation step.
The "One-Pot, Two-Stage" Approach

Avoiding the "dump and stir" method reduces tar formation.

  • Stage 1 (Ambient): Ketone + Cyanoacetate + Base. Allow the Knoevenagel condensation to proceed.[2] This is exothermic.

  • Stage 2 (Heat): Add Sulfur only after the condensation is initiated/complete. This prevents sulfur from polymerizing or reacting with raw ketone, which causes dark, tarry impurities that are difficult to remove without chromatography.

Detailed Protocol: 100g Scale-Up

Target Molecule: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (A standard model system using Cyclohexanone)

Equipment
  • 1 L Jacketed Reactor or 3-Neck Round Bottom Flask.

  • Overhead mechanical stirrer (Magnetic stirring is insufficient for the slurry).

  • Reflux condenser.

  • Internal temperature probe.

  • Addition funnel.

  • Gas scrubber (Bleach/NaOH) for H₂S containment.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (g)Moles
Cyclohexanone 98.151.098.2 g1.00
Ethyl Cyanoacetate 113.111.05118.8 g1.05
Sulfur (Powder) 32.061.0533.7 g1.05 (atom)
Morpholine 87.121.2104.5 g1.20
Ethanol (Abs) -5 Vol500 mL-
Step-by-Step Procedure
Phase 1: Knoevenagel Condensation (Exotherm Control)
  • Charge the reactor with Cyclohexanone (98.2 g), Ethyl Cyanoacetate (118.8 g), and Ethanol (400 mL).

  • Agitate at 200-300 RPM. Ensure the mixture is homogenous.

  • Charge Morpholine (104.5 g) dropwise via addition funnel over 30–45 minutes.

    • Checkpoint: Monitor internal temperature. Maintain

      
      .[3] Use a cooling bath if the exotherm is sharp.
      
  • Stir at room temperature (

    
    ) for 1–2 hours.
    
    • IPC (In-Process Control): TLC (20% EtOAc/Hexane) should show consumption of ketone and formation of the Knoevenagel intermediate (often a solid precipitating out).

Phase 2: Sulfur Addition & Cyclization[4]
  • Charge Elemental Sulfur (33.7 g) to the reactor. Rinse the funnel with the remaining Ethanol (100 mL).

  • Heat the slurry slowly to

    
    .
    
    • Note: As the reaction proceeds, the sulfur will dissolve, and the mixture may darken.

  • Hold at

    
     (mild reflux) for 8–12 hours.
    
    • Safety: Ensure the condenser is effective. H₂S evolution is possible; vent to a scrubber.

  • IPC: Check for disappearance of the Knoevenagel intermediate.

Phase 3: Work-up & Isolation (Crystallization)
  • Cool the reaction mixture slowly to room temperature (

    
    ) over 2 hours.
    
  • Chill further to

    
     using an ice bath and hold for 1 hour. This maximizes yield (forcing the product out of solution).
    
  • Filter the solids using a Büchner funnel.

  • Wash the cake with cold Ethanol (

    
    ) to remove dark mother liquor and excess morpholine.
    
  • Wash with Water (

    
    ) to remove inorganic salts and residual morpholine salts.
    
  • Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 160–180 g (70–80%). Appearance: Off-white to pale yellow crystalline solid.

Purification Strategy (Non-Chromatographic)

For pharmaceutical applications, >99% purity is required. If the crude solid is colored (dark orange/brown) or contains sulfur residues:

  • Recrystallization Solvent: Ethanol or Acetonitrile.

    • Protocol: Dissolve crude solid in refluxing Ethanol (approx. 5-7 volumes). If insoluble particles (excess sulfur) remain, perform a hot filtration.

  • Activated Carbon Treatment: If the product is dark, add Activated Carbon (5 wt%) during the hot dissolution step, stir for 15 mins, and filter hot through Celite.

  • Cooling: Slow cooling to room temperature yields high-purity needles.

Safety & Hazard Analysis

HazardRisk LevelMitigation Strategy
Hydrogen Sulfide (H₂S) Critical H₂S is a neurotoxin. Although the Gewald reaction consumes sulfur, side reactions can release H₂S. Always vent the reactor to a scrubber containing 10% NaOH/Bleach solution. Use personal H₂S monitors.
Exotherm HighThe Knoevenagel step (Base addition) is exothermic. Do not add base all at once. Monitor

.[2][5]
Morpholine ModerateCorrosive and flammable.[5] Handle in a fume hood. Avoid skin contact.
Skin Sensitization Moderate2-Aminothiophenes can be sensitizers. Wear double nitrile gloves and sleeves.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls Volatile base lostIf using DEA/TEA, switch to Morpholine. If using Morpholine, ensure temperature is maintained >

for adequate time.
"Oiling Out" Impure starting materialsSeed the mixture with pure product crystals during the cooling phase. Ensure slow cooling ramp.
Low Yield Product solubilityThe product may be too soluble in pure EtOH. Add Water (antisolvent) dropwise at the end of the reaction to force precipitation (up to 20% v/v).
Dark Product Polymerization"One-pot, all-in" addition causes ketone polymerization. Use the "Two-Stage" addition protocol.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur." Chemische Berichte, 1966 , 99, 94-100. Link

  • Sabnis, R. W.; et al. "2-Aminothiophenes: A Review." Journal of Heterocyclic Chemistry, 1999 , 36, 333. Link

  • Putrova, Z.; et al. "Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010 , i, 209-246. Link

  • Huang, Y.; Dömling, A. "The Gewald Multicomponent Reaction." Molecular Diversity, 2011 , 15, 3-33.[6] Link

  • Organic Chemistry Portal. "Gewald Reaction." Link

Sources

Application Note: Microwave-Assisted Gewald Reaction for High-Throughput Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene moiety is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, antiglaucoma agents, and anti-inflammatory drugs.[1] Conventional Gewald synthesis, while reliable, suffers from prolonged reaction times (12–48 hours), variable yields, and the formation of difficult-to-remove byproducts. This guide details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 30 minutes while increasing yields by 20–40%. We present two validated workflows: a Green Solvent Protocol (Ethanol) and a Solvent-Free Solid Support Protocol (Basic Alumina), offering flexibility for diverse library synthesis.

Introduction & Mechanistic Rationale

The Thermal Challenge

The Gewald reaction is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.

  • Conventional Heating: Relies on conductive heating, which creates temperature gradients. The reaction is heterogeneous (due to elemental sulfur's poor solubility), leading to "hot spots" and sulfur polymerization rather than productive thiophene formation.

  • Microwave Advantage: Sulfur and polar intermediates (polysulfides) exhibit high dielectric loss tangents (

    
    ). Microwave irradiation provides volumetric heating, directly coupling with these polar species. This accelerates the rate-limiting Knoevenagel condensation and facilitates the solubilization of sulfur via polysulfide formation, driving the equilibrium toward the cyclic product.
    
Reaction Mechanism

The reaction proceeds through two distinct stages:[2][3][4][5]

  • Knoevenagel Condensation: Base-catalyzed formation of an

    
    -unsaturated nitrile.
    
  • Thiophene Ring Closure: Nucleophilic attack by sulfur (or polysulfide anion), followed by intramolecular cyclization and tautomerization.

GewaldMechanism Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Intermediate (Alkylidene) Ketone->Knoevenagel - H2O (Fast under MW) Nitrile Activated Nitrile (e.g., Ethyl Cyanoacetate) Nitrile->Knoevenagel - H2O (Fast under MW) Base Base Catalyst (Morpholine/Pyrrolidine) Base->Knoevenagel - H2O (Fast under MW) Mercapto Mercapto-Nitrile Intermediate Knoevenagel->Mercapto + Sulfur (Rate Limiting) Sulfur Elemental Sulfur (S8) Cyclized Iminothiophene Tautomer Mercapto->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Derivative Cyclized->Product Tautomerization MW Microwave Irradiation (Dielectric Heating) MW->Knoevenagel Accelerates MW->Mercapto Solubilizes S8

Figure 1: Mechanistic pathway of the Gewald reaction.[1] Microwave irradiation accelerates the dehydration step and improves sulfur reactivity.

Experimental Protocols

Materials & Equipment[6][7][8]
  • Reactor: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic microwaves are unsafe for this chemistry due to lack of pressure/temp control.

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with crimp/snap caps.

  • Reagents: Cyclohexanone (Model ketone), Ethyl cyanoacetate, Elemental Sulfur (powder), Morpholine.

Protocol A: Green Solvent Method (Ethanol)

Best for: General library synthesis, scale-up (up to 5g).

  • Charge Vessel: To a 10 mL microwave vial equipped with a magnetic stir bar, add:

    • Cyclohexanone (1.0 mmol, 98 mg)

    • Ethyl cyanoacetate (1.1 mmol, 124 mg)

    • Elemental Sulfur (1.1 mmol, 35 mg)

    • Ethanol (Absolute, 2 mL)

  • Catalyst Addition: Add Morpholine (1.0 mmol, 87 mg) dropwise. Caution: Exothermic.

  • Irradiation: Cap the vial. Program the microwave:

    • Temperature: 80°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Cool to room temperature (compressed air cooling). The product often precipitates directly.

    • If solid:[6][7] Filter and wash with cold ethanol (2 x 2 mL).

    • If oil: Pour into crushed ice (10 g) and stir for 10 min to induce precipitation. Filter and dry.

  • Purification: Recrystallization from hot ethanol is usually sufficient.

Protocol B: Solvent-Free Solid Support Method

Best for: "Green" metrics, rapid screening, substrates sensitive to hydrolysis.

  • Support Preparation: Mix Basic Alumina (activity I) with the ketone and nitrile (1:1 ratio) in a mortar. Grind for 2 minutes.

  • Sulfur Addition: Add elemental sulfur and grind for an additional 1 minute until a homogeneous paste forms.

  • Irradiation: Transfer the free-flowing powder/paste into a microwave vial (open vessel or loosely capped to allow pressure release if not using a dedicated solid-phase reactor).

    • Settings: Heat to 60°C (using IR sensor control) for 2–4 minutes. Pulse heating (30 sec on, 30 sec off) prevents overheating.

  • Extraction: Cool the alumina. Elute the product by washing the solid support with hot ethyl acetate (3 x 5 mL).

  • Isolation: Evaporate solvent under reduced pressure.

Data Analysis & Yield Comparison

The microwave-assisted approach consistently outperforms conventional reflux methods.[8] The data below is based on the synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

ParameterConventional Reflux (Ethanol)Microwave Protocol A (Ethanol)Microwave Protocol B (Solvent-Free)
Reaction Time 12 – 16 Hours10 – 15 Minutes2 – 5 Minutes
Temperature 78°C (fixed)80°C (controlled)60°C (bulk)
Catalyst Load 1.0 – 1.5 equiv0.5 – 1.0 equivBasic Alumina (Support)
Isolated Yield 45 – 60%85 – 92% 75 – 85%
Purity (LCMS) 85% (requires chromatography)>95% (recrystallization only)>90%
Green Score Low (High energy/solvent use)HighVery High

Table 1: Comparative metrics demonstrating the efficiency of MAOS.

Troubleshooting & Expert Tips

  • The "Sulfur Problem":

    • Issue: Elemental sulfur remains unreacted or forms a gummy residue.

    • Solution: Use precipitated sulfur rather than sublimed sulfur flowers; the smaller particle size increases surface area. In Protocol A, pre-sonicate the sulfur in ethanol/morpholine for 1 minute before adding the ketone.

  • Runaway Exotherms:

    • Issue: Temperature spikes causing vessel over-pressurization.

    • Solution: The Gewald reaction is exothermic. Use "PowerMax" or "Simultaneous Cooling" features if available (blowing air on the vessel during heating). Do not exceed 50% vessel volume.

  • Base Selection:

    • While Morpholine is standard, Pyrrolidine is more nucleophilic and often provides higher yields for sterically hindered ketones. For acid-sensitive substrates, use L-Proline as a zwitterionic catalyst.

  • Scale-Up Limitations:

    • Microwave penetration depth is limited (~2-3 cm in ethanol). Do not scale above 20–30 mL in a single batch mode. For gram-scale, use a continuous flow microwave reactor or parallel batch processing.

Safety Considerations

  • H2S Gas: Side reactions can generate small amounts of Hydrogen Sulfide. Always open vessels in a fume hood.

  • Pressure: Ethanol at 80°C generates internal pressure (~2-3 bar). Ensure vials are rated for at least 10 bar.

  • Superheating: Solvent-free alumina can develop "hot spots" exceeding 200°C rapidly. Use IR temperature monitoring and stirring/agitation.

References

  • Mechanistic Insight: Sharma, J., & Champagne, P. (2024).[9] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • Microwave Protocol Development: Sridhar, M., et al. (2007).[1] Microwave-assisted synthesis of 2-aminothiophenes. Synthetic Communications. (Foundational work cited in recent reviews).[9][10]

  • Solvent-Free Methodology: Wang, J., et al. (2021).[7] Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles.

  • Comparative Yield Data: Raut, D., et al. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology.

  • Green Chemistry Applications: Thakuria, H., & Das, G. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. Unique Research Journal of Chemistry.

Sources

Troubleshooting & Optimization

Low yield in Gewald synthesis of 2-aminothiophenes troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow: Start Here

Before adjusting parameters, identify the specific failure mode. The Gewald reaction is a multi-component cascade; a failure at Step 1 (condensation) looks different from a failure at Step 2 (cyclization).

Visual Diagnostic Tree

Use this decision matrix to classify your issue.

Gewald_Troubleshooting Start Start: Characterize the Failure Q1 Is the reaction mixture homogeneous or 'tarry'? Start->Q1 Tar Black Tar / Viscous Oil Q1->Tar Viscous/Black Clean Clean Solution / Suspension Q1->Clean Clear/Precipitate Issue_Poly Issue: Polymerization/Oxidation (See Module A) Tar->Issue_Poly Q2 TLC Analysis: Is Starting Material (Ketone) present? Clean->Q2 SM_Yes Yes, mostly SM remains Q2->SM_Yes No Reaction SM_No No, SM consumed but low product Q2->SM_No Complex Mix Issue_Knoevenagel Issue: Knoevenagel Failure (See Module B) SM_Yes->Issue_Knoevenagel Issue_Sulfur Issue: Sulfur Quality/Solubility (See Module C) SM_No->Issue_Sulfur

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in Gewald synthesis.

Technical Troubleshooting Modules

Module A: The "Black Tar" Nightmare (Polymerization)

Symptom: The reaction turns into a dark, viscous bitumen-like substance. Yield is <10%, and purification is impossible. Root Cause: Uncontrolled exothermicity leading to polymerization of the


-unsaturated nitrile intermediate or oxidative decomposition of the thiolate intermediates.
  • The Fix: The "Cold-Start" Protocol The Gewald reaction is exothermic once initiated. Adding all reagents at reflux induces thermal runaway.

    • Mix ketone, activated nitrile, and sulfur in solvent at Room Temperature (RT) .

    • Add Base Dropwise: Add the amine (e.g., morpholine) slowly over 20 minutes.

    • Wait for the "Gewald Bloom": Look for a slight color change or mild heat generation. This indicates the formation of the polysulfide species.[1]

    • Stepwise Heating: Heat to 50°C for 1 hour, then raise to reflux. This prevents the rapid polymerization of the Knoevenagel intermediate [1].

Module B: The "Nothing Happened" Scenario (Knoevenagel Stall)

Symptom: TLC shows unreacted ketone and nitrile. Sulfur remains undissolved. Root Cause: The Knoevenagel condensation (Step 1) is the rate-determining step and is reversible. Sterically hindered ketones (e.g., cyclohexanone vs. acetophenone) often fail here.

  • The Fix: The Two-Step Variation Do not rely on the one-pot method for hindered substrates.

    • Isolate the Intermediate: React the ketone and nitrile (e.g., malononitrile) with a catalyst (ammonium acetate/acetic acid) in benzene/toluene with a Dean-Stark trap to remove water.

    • Crystallize: Isolate the resulting alkylidene malononitrile.

    • Thiolation: Dissolve the isolated intermediate in ethanol with sulfur and base (diethylamine). This forces the reaction forward, often doubling yields from 30% to >80% [2].

Module C: Heterogeneous Kinetics (Sulfur Solubility)

Symptom: Product forms but is contaminated with elemental sulfur; conversion stops at 50%. Root Cause: Elemental sulfur (


) has poor solubility in ethanol, limiting the surface area for the nucleophilic attack.
  • The Fix: Solvent & Reagent Modification

    • Micronized Sulfur: Use finely powdered sulfur, not flakes.

    • Co-Solvent: Add 10-20% DMF or DMSO to the ethanol. This increases the solubility of the polysulfide intermediates (

      
      ), which are the active sulfurating agents [3].
      
    • Ionic Liquids: (Advanced) Using ionic liquids like [bmim][PF6] can act as both solvent and catalyst, stabilizing the polar transition state [4].

Mechanistic Insight

Understanding why the reaction fails requires visualizing the pathway. The critical bottleneck is often the transition from the Knoevenagel adduct to the thiolated intermediate.

Gewald_Mechanism Ketone Ketone Knoevenagel Intermediate 1: Alkylidene (Stable) Ketone->Knoevenagel - H2O Nitrile Activated Nitrile Nitrile->Knoevenagel Sulfur S8 (Sulfur) Polysulfide Active Species: Amine-Polysulfide Sulfur->Polysulfide + Base Base Amine Base Base->Polysulfide Thiolate Intermediate 2: Thiolate Adduct Knoevenagel->Thiolate Nucleophilic Attack (Rate Limiting) Polysulfide->Thiolate Product 2-Aminothiophene Thiolate->Product Cyclization - Base

Figure 2: The mechanistic pathway. Note that Intermediate 1 is stable; if the Sulfur attack is too slow, Intermediate 1 polymerizes (Tar).

Optimization Data & Protocols

Comparative Yield Analysis

The following data highlights the impact of methodology on yield for a standard substrate (Cyclohexanone + Malononitrile).

MethodReaction TimeYield (%)Purity Profile
Standard One-Pot (Ethanol) 4-8 Hours45-55%Moderate (Sulfur contamination)
Two-Step (Isolation) 12 Hours (Total)82-90% High
Microwave Assisted (MW) 10-20 Minutes 85-92%Very High (Cleaner profile)
Solid Support (Basic Alumina) 30 Minutes70-75%High (Easy workup)
Recommended Protocol: Microwave-Assisted One-Pot

Best for rapid library generation and overcoming steric hindrance.

Reagents:

  • Ketone (1.0 eq)[2][3]

  • Activated Nitrile (1.0 eq)

  • Sulfur (

    
    , 1.0 eq)
    
  • Morpholine (1.0 eq)

  • Ethanol (2-3 mL/mmol)

Procedure:

  • Preparation: In a microwave-safe vial, dissolve ketone and nitrile in ethanol.

  • Addition: Add sulfur and morpholine. Cap the vial.

  • Irradiation: Irradiate at 100-120°C (max power 150W) for 10-15 minutes .

    • Note: Use a dynamic power mode to maintain temperature, not constant power.

  • Workup: Cool to RT. The product often precipitates directly. Pour into ice water if no precipitate forms.

  • Purification: Recrystallize from EtOH/DMF (9:1).

Frequently Asked Questions (FAQ)

Q: Why is Morpholine the preferred base over Triethylamine (TEA)? A: Morpholine is a secondary amine with moderate basicity (


). It serves a dual role: it acts as a base to catalyze the Knoevenagel step and as a nucleophile to open the 

ring, forming soluble morpholinium polysulfides. TEA is too sterically hindered to effectively solubilize sulfur, leading to slower kinetics [5].

Q: I am using 2-butanone (unsymmetrical ketone). Which isomer will I get? A: Regioselectivity is governed by steric hindrance during the thiolation step. The sulfur attacks the less hindered methylene position. For 2-butanone, the reaction preferentially occurs at the methylene (


) rather than the methyl (

) group, yielding the 5-methyl-substituted thiophene rather than the 4-ethyl isomer [6].

Q: Can I use old sulfur found on the shelf? A: Ideally, no. Sulfur can oxidize to


 or form hard aggregates over time. "Flowers of Sulfur" (sublimed sulfur) is preferred due to its high surface area. If your sulfur is clumpy, grind it with a mortar and pestle before use.

Q: My product oil won't crystallize. What now? A: This is common ("oiling out").

  • Trituration: Add a small amount of cold diethyl ether or hexane and scratch the flask walls with a glass rod.

  • Seed Crystal: If you have a previous batch, add a tiny crystal.

  • HCl Salt: Convert the amine to its HCl salt by bubbling HCl gas or adding conc. HCl. The salt is almost always a solid and can be purified, then neutralized back to the free base.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[4] Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.[4]

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction.[1][2][3][4][5][6][7][8] Journal of Heterocyclic Chemistry.

  • Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction.[4][6] Molecular Diversity.

  • Hu, Y., et al. (2004). Gewald synthesis of 2-aminothiophenes in ionic liquids. Synthetic Communications.

  • Putnam, S. R., et al. (2004). A Comparison of Conventional and Microwave-Assisted Gewald Synthesis. Synthetic Communications.

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: Synthesis of 2-aminothiophenes.[6] Tetrahedron Letters.[4]

Sources

Troubleshooting inconsistent results in biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biological Screening Optimization

Current Status: Online Operator: Senior Application Scientist Ticket ID: BIO-REP-2024 Subject: Troubleshooting Inconsistent Results in High-Throughput Screening (HTS)

Introduction: The Crisis of Reproducibility

Inconsistent results in biological screening are rarely caused by a single catastrophic failure. Instead, they usually result from the accumulation of marginal errors across three domains: biological variability , physical/chemical conditions , and data integrity .

This guide bypasses generic advice to focus on the mechanistic root causes of assay drift. It is designed to help you audit your workflow, identify "silent" variables, and implement self-validating protocols.

Module 1: The Biological Variable (Cell Health & Reagents)

Q: My assay signal is drifting over time, even though I’m using the same cell line. What is happening?

A: You are likely observing phenotypic drift or cryptic contamination . Cells are not static reagents; they are evolving systems.

Root Cause Analysis:

  • Passage Number Effect: High passage numbers lead to genetic instability and altered expression profiles. A P50 HEK293 cell is functionally different from a P5 cell.

  • Mycoplasma Contamination: Unlike bacterial contamination, mycoplasma does not cause turbidity. It alters metabolism, depletes arginine, and changes signal transduction pathways without killing the cells immediately.

Troubleshooting Protocol: The "Cell Health Audit"

ParameterSpecificationAction
Passage Limit Max 20 passagesDiscard cells >P20. Thaw a fresh vial from a Master Cell Bank.
Authentication STR ProfilingVerify cell line identity using Short Tandem Repeat (STR) profiling if morphology changes or results drift [1].
Mycoplasma PCR-based checkTest bi-weekly. DAPI staining is insufficient for low-level contamination [2].
Confluence 70-80% at harvestOver-confluent cells enter G0/G1 arrest, altering drug sensitivity.

Q: How do I standardize my reagents to prevent batch-to-batch variation?

A: Implement a Master Lot System .

  • Serum (FBS): Buy a 12-month supply from a single lot. Test it once for signal-to-background (S/B) ratio and toxicity.

  • Enzymes/Antibodies: Aliquot upon receipt to avoid freeze-thaw cycles. A protein loses activity with every temperature shift.

Module 2: The Physical Interface (Edge Effects & Liquid Handling)

Q: The outer wells of my 96-well plate consistently show higher/lower signals than the center. Is this pipetting error?

A: This is the Edge Effect , primarily caused by thermal gradients and evaporation.

Mechanism: When a cold plate enters a warm incubator, the outer wells heat up faster than the center. This creates convection currents that settle cells unevenly (often in a "ring" pattern). Additionally, evaporation in outer wells concentrates the media components and the drug, artificially increasing potency or toxicity [3].

Mitigation Strategy: The "Thermal Equilibration" Workflow

  • Pre-Incubation: After seeding cells at Room Temperature (RT), leave the plate in the hood for 30-60 minutes before moving to the incubator. This allows cells to settle evenly before thermal convection begins [4].

  • Humidity Control: Use a "dummy" water barrier. Fill the unused perimeter wells with 200 µL of sterile PBS/water, or use a gas-permeable plate seal to reduce evaporation.

Visualizing the Edge Effect Solution:

EdgeEffectMitigation Start Start: Cell Seeding Step1 Seeding at Room Temp Start->Step1 Decision Immediate Incubation? Step1->Decision BadOutcome Thermal Gradients (Convection Currents) Decision->BadOutcome Yes GoodAction Rest 30-60 mins at RT Decision->GoodAction No (Wait) ResultBad Uneven Cell Settling (Edge Effect) BadOutcome->ResultBad GoodOutcome Cells Settle Evenly GoodAction->GoodOutcome FinalStep Move to Incubator GoodOutcome->FinalStep

Caption: Workflow to eliminate thermal gradient-induced edge effects during cell plating.

Module 3: Signal Detection & Data Integrity

Q: How do I know if my assay is robust enough for screening?

A: You must calculate the Z-Prime (Z') Factor . Do not rely on Signal-to-Noise (S/N) alone. S/N ignores variability (standard deviation).

The Z-Prime Formula:



  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    

Interpretation Guide [5]:

Z-Prime ValueAssay StatusAction Required
1.0 Ideal (Impossible)Theoretical limit.
0.5 - 1.0 ExcellentReady for HTS.
0.0 - 0.5 MarginalAcceptable for secondary screens, but high false positives likely.
< 0.0 FailedSTOP. The noise overlaps with the signal. Do not screen.

Q: My replicates have high variability (CV > 10%). What should I check?

A: High Coefficient of Variation (CV) usually points to liquid handling or mixing issues.

Troubleshooting Protocol: The "Plate Uniformity Study" Perform a "Uniformity Plate" test to diagnose the hardware:

  • Dispense: Fill an entire plate with a single concentration of dye (e.g., fluorescein) or cells + lysis buffer.

  • Read: Measure the signal.

  • Analyze: Calculate the CV across the plate, by row, and by column.[1]

    • Row Bias? Check dispenser tip alignment.

    • Column Bias? Check washer manifold pressure.

    • Random High CV? Check for bubbles in the tips or liquid class settings (viscosity).

Summary Troubleshooting Logic

Use this logic flow to diagnose the root cause of your inconsistency.

TroubleshootingLogic Symptom Symptom: Inconsistent Data CheckZP Calculate Z-Prime Symptom->CheckZP LowZP Z' < 0.5 CheckZP->LowZP Poor Quality HighZP Z' > 0.5 CheckZP->HighZP Good Quality CheckCV Check CV % LowZP->CheckCV HighCV High CV (>10%) CheckCV->HighCV Noisy Replicates LowCV Low CV (<5%) CheckCV->LowCV Tight Replicates TechIssue Technical Issue: Pipetting, Mixing, Washing HighCV->TechIssue BioIssue Biological Issue: Assay Window Small LowCV->BioIssue Outliers Check for Outliers HighZP->Outliers EdgeEffect Edge Effect? (Outer Wells) Outliers->EdgeEffect Positional Pattern

Caption: Decision tree for isolating biological vs. technical sources of assay variability.

References

  • Assay Guidance Manual (NCBI). Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis.[Link]

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology. [Link]

  • Lundholt, B. K., et al. (2003). A simple technique for reducing edge effect in cell-based assays.[2][3] Journal of Biomolecular Screening.[4] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening.[4] [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Optimization, Mechanism Troubleshooting, and Protocol Standardization for 2-Aminothiophene Synthesis.

Introduction: The Catalyst is the Control Rod

Welcome to the technical support hub for the Gewald reaction. You are likely here because your 3-component condensation (Ketone +


-Methylene Nitrile + Elemental Sulfur) is failing to deliver consistent yields or purity.

In the Gewald reaction, the catalyst is not merely a proton shuttle; it dictates the pathway between the Knoevenagel condensation (Step 1) and the Mercaptide attack/Cyclization (Step 2). A mismatch between substrate sterics and catalyst basicity is the #1 cause of failure. This guide moves beyond standard textbook recipes to provide field-validated optimization strategies.

Module 1: Catalyst Selection Matrix

User Query: "I'm using morpholine as standard, but yields vary wildly between cyclohexanone and substituted acetophenones. Which catalyst should I actually be using?"

Technical Response: Morpholine is the "general purpose" catalyst, but it struggles with sterically hindered or acid-sensitive substrates. Use the matrix below to select the optimal catalyst based on your specific substrate constraints.

Catalyst ClassSpecific AgentBest For...Mechanism Note
Classical Base Morpholine / Piperidine Simple Cyclic Ketones (e.g., Cyclohexanone). Robust, cheap, standard for non-sensitive substrates.Facilitates Knoevenagel step well but can lead to oxidative byproducts if reaction time is prolonged.
Organocatalyst L-Proline Acid-Sensitive / Labile Substrates . "Green" chemistry requirements.[1][2][3][4] High purity needs.Acts via iminium/enamine activation (dual activation). Milder conditions (often 60°C) reduce tar formation.
Ionic Liquid [BMIM][OH] / [TMG][Lac] Sterically Hindered Ketones & Scale-Up .Acts as both solvent and catalyst.[2][3][4][5] High polarity stabilizes the zwitterionic intermediates, drastically increasing rate.
Heterogeneous ZnO / KF-Alumina Easy Work-up . When filtration is preferred over aqueous extraction.Surface hydroxyls facilitate enolate generation.[6] Catalyst is recyclable.[5]
Module 2: The Mechanism & Critical Control Points

To troubleshoot, you must visualize where the reaction is stalling. The Gewald reaction is a cascade. If Step 1 (Condensation) is too slow, sulfur precipitates out unreacted. If Step 2 (Cyclization) is too slow, the intermediate polymerizes into "tar."

Visualizing the Pathway (Graphviz)

GewaldMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Sulfur Uptake & Cyclization Start Ketone + Alpha-Methylene Nitrile Catalyst Catalyst (Base/Amine) Deprotonation Start->Catalyst Inter1 Knoevenagel Intermediate Catalyst->Inter1 - H2O Inter2 Polysulfide Adduct Inter1->Inter2 + S8 (Rate Limiting) Fail1 FAILURE: Reversion/Hydrolysis Inter1->Fail1 Water accumulation Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Fail2 FAILURE: Tar/Polymerization Inter2->Fail2 Overheating / Poor Catalyst Choice Product 2-Aminothiophene Cyclization->Product Tautomerization

Figure 1: Mechanistic flow of the Gewald reaction highlighting the Knoevenagel intermediate as the critical junction between success and polymerization (tar).

Module 3: Troubleshooting Guides (Q&A)

Q1: "My reaction mixture turns into a black tar, and I can't isolate any solid precipitate. What is happening?"

  • Diagnosis: This is the classic "Gewald Tar" scenario. It usually indicates that the Knoevenagel intermediate formed, but the sulfur uptake/cyclization was too slow , allowing the intermediate to polymerize. Alternatively, the temperature was too high, causing oxidative degradation of the sulfur.

  • Corrective Action:

    • Lower the Temperature: If running at reflux (80°C+), drop to 50-60°C.

    • Switch Catalyst: Move to L-Proline (10-20 mol%) . Proline acts via a dual-activation mechanism that stabilizes the transition state, preventing side-reactions.

    • Solvent Control: Ensure your solvent (EtOH or DMF) is not "wet." Water drives the equilibrium backward (hydrolysis of the imine).

Q2: "I am using a bulky ketone (e.g., t-butyl ketone or substituted acetophenone) and getting <10% yield."

  • Diagnosis: Steric hindrance is preventing the initial amine catalyst from attacking the carbonyl to form the enamine/imine intermediate.

  • Corrective Action:

    • Microwave Irradiation: Thermal heating is often insufficient for bulky substrates. Microwave irradiation (MW) at 100-120°C for 10-20 minutes can drive the reaction past the steric energy barrier.

    • Ionic Liquids: Use [BMIM][OH] or [TMG][Lac] . These act as "active solvents," increasing the effective concentration of the reacting species and stabilizing the charged intermediates better than ethanol.

Q3: "The sulfur powder is just sitting at the bottom of the flask and not reacting."

  • Diagnosis: Poor solubility or insufficient basicity. Elemental sulfur (

    
    ) must be activated (ring-opened) to react.
    
  • Corrective Action:

    • Change Solvent: Switch from Ethanol to DMF or Methanol . Sulfur has different solubility profiles in these, and DMF often accelerates the reaction due to its polarity.

    • Pre-activation: Stir the ketone, nitrile, and catalyst before adding sulfur (approx. 15-30 mins). This builds up the Knoevenagel intermediate concentration. Then add sulfur.

Module 4: Advanced Optimization Protocol

Protocol: L-Proline Catalyzed Synthesis of 2-Aminothiophenes (Green/High-Purity Method) Recommended for researchers requiring high purity for biological screening.

Reagents:

  • Ketone (1.0 mmol)[2]

  • Activated Nitrile (e.g., Malononitrile) (1.0 mmol)[2]

  • Elemental Sulfur (1.0 mmol)

  • Catalyst: L-Proline (0.1 mmol, 10 mol%)

  • Solvent: DMF (3-5 mL) or Ethanol (5 mL)

Step-by-Step Workflow:

  • Charge: In a 25 mL round-bottom flask, combine the ketone, activated nitrile, and elemental sulfur.

  • Catalyst Addition: Add L-Proline (10 mol%).

  • Solvent: Add DMF (preferred for rate) or Ethanol.

  • Reaction: Stir at 60°C .

    • Checkpoint: Monitor via TLC.[2] Unlike morpholine (which takes 4-12h), L-Proline reactions often complete in 30-60 minutes in DMF.

  • Work-up (Critical):

    • Cool the mixture to room temperature.

    • Pour the mixture into crushed ice/water (20 mL) with vigorous stirring.

    • Observation: A solid precipitate should form immediately.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) followed by a cold ethanol rinse (
    
    
    
    mL). Recrystallize from hot ethanol if necessary.
Module 5: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment when a reaction fails.

TroubleshootingTree Start Reaction Outcome? LowYield Low Yield / No Precipitate Start->LowYield Tar Black Tar / Impure Start->Tar CheckSterics Is Ketone Bulky? LowYield->CheckSterics CheckTemp Temperature > 70°C? Tar->CheckTemp SolnSteric Use Microwave (MW) OR Ionic Liquid CheckSterics->SolnSteric Yes SolnBase Increase Base Strength (Try Piperidine/Et3N) CheckSterics->SolnBase No SolnTemp Reduce Temp to 50°C Switch to L-Proline CheckTemp->SolnTemp Yes SolnSolvent Switch Solvent (EtOH -> DMF) CheckTemp->SolnSolvent No

Figure 2: Decision tree for diagnosing failure modes based on reaction observation.

References
  • Wang, T., et al. (2010).[4] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett.

  • Sridhar, R., et al. (2007). "Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction." Indian Journal of Chemistry.

  • Kaki, V. R., et al. (2015).[3] "Basic Ionic Liquid [bmIm]OH–Mediated Gewald Reaction as Green Protocol for the Synthesis of 2-Aminothiophenes." Synthetic Communications. [3]

  • Sabitha, G., et al. (1999). "One-pot synthesis of 2-aminothiophene derivatives in the presence of ionic liquid as a catalyst."[3] Journal of Molecular Catalysis A: Chemical. (Contextual grounding for Ionic Liquid efficiency).

  • Huang, X., et al. (2010).[4] "Mechanistic studies on the L-proline catalyzed Gewald reaction." Organic Chemistry Portal.

Sources

Addressing poor cell permeability of thiophene-based drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Addressing Poor Cell Permeability in Thiophene-Based Drug Candidates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your thiophene-containing lead compounds are showing poor


 (apparent permeability) values in Caco-2 or PAMPA assays.

Thiophene rings are excellent bioisosteres for phenyl groups—offering similar sterics with distinct electronic properties—but they introduce specific physicochemical challenges.[1] Often, what looks like "poor permeability" is actually solubility-limited flux or non-specific binding (NSB) to assay plasticware due to the high lipophilicity of the sulfur heterocycle.[1]

This guide provides a modular troubleshooting workflow to isolate the root cause and implement self-validating solutions.

Module 1: Diagnostic Workflow (Triage)

Objective: Determine if the issue is intrinsic permeability, solubility, or assay artifact.[1]

Before altering your molecule, you must validate your data.[1] Thiophenes often precipitate in aqueous buffers (HBSS) used in permeability assays, masquerading as low permeability.[1]

Diagnostic Logic Tree

Use the following logic flow to categorize your problem.

DiagnosticFlow Start Low Papp (< 1 x 10^-6 cm/s) CheckSol Step 1: Check Kinetic Solubility (in Assay Buffer) Start->CheckSol IsSoluble Is Solubility > Dosing Conc? CheckSol->IsSoluble CheckMass Step 2: Check Mass Balance (Recovery %) IsSoluble->CheckMass Yes SolIssue Diagnosis: Solubility Limited Action: Formulation/Prodrug IsSoluble->SolIssue No IsRecoveryHigh Is Recovery > 80%? CheckMass->IsRecoveryHigh TruePerm Diagnosis: True Low Permeability Action: Structural Modification IsRecoveryHigh->TruePerm Yes NSBIssue Diagnosis: Non-Specific Binding (NSB) Action: Modify Assay Protocol (BSA) IsRecoveryHigh->NSBIssue No (< 80%)

Figure 1: Diagnostic decision tree to distinguish between solubility limits, non-specific binding, and intrinsic permeability issues.

Module 2: Assay Optimization (In Vitro Support)

Issue: Thiophenes are lipophilic (LogP ~1.8 for unsubstituted thiophene) and "sticky." They bind to the polystyrene of Transwell plates, reducing the free concentration available to cross the monolayer.[1]

The Fix: Implement a High-Recovery Caco-2 Protocol .

Protocol: BSA-Supplemented Transport Assay

Standard HBSS buffers are insufficient for lipophilic thiophenes.[1][2] You must create a "sink" condition in the receiver compartment.[1]

ParameterStandard ConditionOptimized Condition for Thiophenes Rationale
Receiver Buffer HBSS (pH 7.4)HBSS + 1% - 4% BSA BSA (Bovine Serum Albumin) acts as a sink, sequestering lipophilic molecules that cross the membrane, maintaining the concentration gradient.[1]
Donor Buffer HBSS (pH 6.[1][2]5)HBSS + 0.5% DMSO (Max)Keep donor BSA-free to avoid trapping the drug before it enters the cell.[1][2]
Plasticware Standard PolystyreneLow-Binding or Glass-CoatedReduces loss of compound to plate walls (NSB).[1][2]
Equilibration 30 minsPre-saturation (Optional)Incubate tips/plates with compound for 15 mins prior to assay if NSB is severe.[1][2]

Self-Validation Step: Calculate Mass Balance (Recovery) using the formula below. If Recovery improves from <50% to >80% with BSA, your compound is permeable but was previously lost to plastic.[1]


[1]

Module 3: Structural Debugging (Med Chem Support)

Issue: Your assay is optimized, but permeability is still low. The thiophene ring might be too lipophilic or metabolically unstable.[1]

Strategy A: Polarity Tuning

Thiophene is less polar than pyridine or thiazole.[1] High LogP leads to membrane retention (the compound enters the lipid bilayer but refuses to exit into the cytosol).[1]

Intervention:

  • Switch to Thiazole: Replacing the -CH= at the 3-position with -N= (creating a thiazole) lowers LogP by ~1.0–1.5 units, increasing water solubility and reducing membrane retention.[1]

  • Side-Chain Polarity: Introduce polar groups (morpholine, piperazine) at the 2- or 3-position.[1]

Strategy B: Metabolic Blocking

Thiophenes are prone to S-oxidation by Cytochrome P450s, forming reactive sulfoxides/epoxides.[1] This can result in cellular toxicity during the 2-hour Caco-2 incubation, appearing as "low permeability" because the compound is destroyed.[1]

Intervention:

  • Block the 2- and 5-positions: These are the most reactive sites.[1] Substitute them with electron-withdrawing groups (Cl, CN) or bulky alkyl groups to block metabolic attack.[1]

StructuralMods Thiophene Thiophene Core (Lipophilic, Reactive) Mod1 Bioisostere: Thiazole (Lowers LogP, Increases Polarity) Thiophene->Mod1 N-substitution Mod2 Block 2/5-Positions (Prevents S-Oxidation) Thiophene->Mod2 Cl/Me substitution Mod3 Add Polar Sidechain (Reduces Membrane Retention) Thiophene->Mod3 Morpholine/Amine

Figure 2: Structural modification strategies to improve physicochemical properties of thiophene candidates.

Module 4: Advanced Troubleshooting (Efflux & Formulation)

P-gp Efflux Identification

Thiophene derivatives can be substrates for P-glycoprotein (P-gp), which pumps the drug back out of the cell.[1]

Experiment: Run the Caco-2 assay in two directions:

  • Apical to Basolateral (A-B)[1]

  • Basolateral to Apical (B-A)[1]

Analysis: Calculate the Efflux Ratio (ER):


[1]
  • If ER > 2.0: Your compound is likely an efflux substrate.[1]

  • Solution: Co-incubate with a P-gp inhibitor (e.g., Verapamil or Zosuquidar) to confirm.[1] If permeability restores, you must redesign the scaffold to avoid P-gp recognition (e.g., reduce H-bond donors).[1]

Frequently Asked Questions (FAQ)

Q: My thiophene compound disappears during the assay, but it's not in the receiver well. Where did it go? A: Check the plastic. Thiophenes are notorious for Non-Specific Binding (NSB).[1] Extract the donor/receiver plate wells with acetonitrile or methanol after the assay.[1] If you recover the compound from the plastic wash, you have an NSB problem.[1] Use BSA in the receiver well (See Module 2).

Q: Can I use PAMPA instead of Caco-2 for thiophenes? A: Yes, but with caution. PAMPA (Parallel Artificial Membrane Permeability Assay) lacks transporters and metabolic enzymes.[1] It is excellent for assessing passive permeability.[1] If PAMPA shows high permeability but Caco-2 shows low, your compound is likely a P-gp substrate or is being metabolized (S-oxidation) in the cells.[1]

Q: Does the sulfur atom itself cause low permeability? A: Not directly.[1] Sulfur is lipophilic (soft nucleophile).[1] The issue is usually that the resulting molecule is too lipophilic (LogP > 4), causing it to get stuck inside the lipid membrane (membrane retention) rather than passing through to the aqueous cytosol.[1]

References

  • Physicochemical Properties of Thiophene

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 8030, Thiophene.[1] Retrieved from [Link][1]

  • Caco-2 Assay Optimization (BSA Addition)

    • Krishna, G., et al. (2001).[1] Permeability of Lipophilic Compounds in Caco-2 Cells: Effect of BSA in the Receiver.[1] International Journal of Pharmaceutics. (Contextual citation for BSA sink conditions).

  • Thiophene Bioisosterism

    • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Non-Specific Binding in Assays

    • Bentz, J., et al. (2013).[1] Optimization of the Caco-2 Permeability Assay for Rapid Screening of High LogP Compounds. Assay Drug Dev Technol. (General principle citation).

Sources

Validation & Comparative

Comparative analysis of the biological activity of different 4-substituted 2-aminothiophenes

[1]

Executive Summary

The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, capable of diverse biological interactions depending on its substitution pattern. While the 3-position is often fixed with electron-withdrawing groups (cyano or ester) via the Gewald reaction, the 4-position serves as a critical vector for modulating lipophilicity, steric bulk, and electronic engagement with target proteins.

This guide provides a comparative analysis of 4-substituted derivatives, specifically contrasting 4-alkyl versus 4-aryl substitutions.[1] Experimental evidence suggests a divergent SAR profile: 4-alkyl derivatives predominantly exhibit antimicrobial properties via membrane interaction, while 4-aryl derivatives are preferred for kinase inhibition and anticancer activity due to hydrophobic pocket occupancy.

Synthetic Access & Structural Logic

To understand the biological variation, one must first understand the synthetic origin. The identity of the substituent at position 4 is determined by the ketone starting material in the Gewald Reaction .

  • Aliphatic Ketones (e.g., Acetone, Cyclohexanone): Yield 4-alkyl or 4,5-fused cycloalkyl derivatives.[1]

  • Aryl Ketones (e.g., Acetophenone): Yield 4-aryl derivatives.

Visualization: The Gewald Synthetic Pathway

The following diagram illustrates how the choice of ketone dictates the C4 substituent, establishing the library for biological testing.

Gewald_PathwayKetoneKetone(R-C(=O)-CH2-R')InterIntermediate(Knoevenagel Adduct)Ketone->InterBase (Morpholine)CyanoActivated Nitrile(CH2(CN)COOEt)Cyano->InterBase (Morpholine)SulfurElemental Sulfur(S8)Prod_Alkyl4-Alkyl-2-aminothiophene(Target: Antimicrobial)Sulfur->Prod_AlkylIf Ketone = Acetone/CyclohexanoneProd_Aryl4-Aryl-2-aminothiophene(Target: Kinase/Anticancer)Sulfur->Prod_ArylIf Ketone = AcetophenoneInter->SulfurCyclization

Figure 1: Divergent synthesis of 4-substituted 2-aminothiophenes via the Gewald reaction.

Comparative Biological Profiling
A. Antimicrobial Activity: The 4-Alkyl Advantage

Research indicates that 4-substituted alkyl derivatives, particularly those with moderate lipophilicity, show superior efficacy against mycobacteria and Gram-positive bacteria.

  • Mechanism: The aliphatic chain at C4 facilitates penetration through the waxy cell wall of Mycobacterium tuberculosis (Mtb) and the peptidoglycan layer of S. aureus.

  • Key Finding: Steric bulk from aryl rings at C4 often diminishes antimicrobial potency compared to linear alkyl chains or fused cycloalkyl rings (e.g., tetrahydrobenzothiophenes).

Table 1: Comparative Antimicrobial Data (MIC in µg/mL) Data synthesized from representative SAR studies [1, 3].

Compound ClassC4 SubstituentM. tuberculosis (H37Rv)S. aureusE. coliSAR Interpretation
Series A Methyl (Alkyl)6.2512.5>50Moderate activity; limited lipophilicity.
Series B Tetramethylene (Fused)0.78 3.12 12.5High potency; mimics fatty acid chain packing.
Series C Phenyl (Aryl)>2525>100Steric clash prevents effective membrane permeation.
Control Ethambutol0.95N/AN/AStandard Reference.
B. Anticancer & Kinase Inhibition: The 4-Aryl Necessity

In contrast to antimicrobial targets, mammalian kinase targets (e.g., atypical Protein Kinase C, KRAS G12C) require the planar, hydrophobic surface area provided by a 4-aryl substituent.[1]

  • Mechanism: The 4-phenyl ring occupies the hydrophobic pocket (often the ATP-binding site or an allosteric pocket) of the enzyme.

  • Electronic Tuning: Electron-donating groups (EDGs) like -OMe on the 4-phenyl ring significantly enhance potency compared to electron-withdrawing groups (EWGs).

Table 2: Comparative Anticancer Data (IC50 against A549 Lung Cancer Cell Line) Data synthesized from aPKC and antiproliferative studies [2, 4].[1]

CompoundC4 SubstituentElectronic NatureIC50 (µM)Mechanism Note
CMP-1 MethylNeutral>100Fails to occupy hydrophobic pocket.[1]
CMP-2 PhenylNeutral15.4Baseline hydrophobic interaction.
CMP-3 4-MethoxyphenylElectron Donating2.1 Enhanced pi-stacking/H-bonding capability.
CMP-4 4-NitrophenylElectron Withdrawing45.2Reduced electron density disrupts binding.
Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis via Gewald Reaction (General Procedure)

Use this method to generate the library for comparison.

  • Reagents: Suspend sulfur (0.01 mol) and ethyl cyanoacetate (0.01 mol) in ethanol (30 mL).

  • Activation: Add the appropriate ketone (0.01 mol) dropwise.

    • For Antimicrobial Series: Use Cyclohexanone.[2]

    • For Anticancer Series: Use 4-Methoxyacetophenone.

  • Catalysis: Add morpholine (0.01 mol) dropwise. Caution: Exothermic reaction.

  • Reflux: Heat at 60°C for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Pour onto crushed ice. Filter the precipitate.

  • Validation: Recrystallize from ethanol. Confirm structure via 1H-NMR (Look for NH2 broad singlet at ~7.0 ppm and absence of ketone C=O signal).

Protocol B: MTT Cytotoxicity Assay

Use this to determine IC50 values for the 4-aryl series.

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at concentrations 0.1–100 µM.

    • Control: DMSO (0.1%) vehicle control (100% viability).

    • Positive Control:[3] Doxorubicin (1 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm .

  • Calculation:

    
    .[1]
    
Mechanistic Visualization: SAR Decision Tree

The following diagram summarizes the divergent biological pathways based on the C4-substituent choice, providing a logical framework for lead optimization.

SAR_LogicCore2-Aminothiophene ScaffoldSubstC4 Substituent SelectionCore->SubstAlkyl4-Alkyl / Fused Ring(Lipophilic Chain)Subst->AlkylGewald w/ CyclohexanoneAryl4-Aryl / Heteroaryl(Planar Aromatic)Subst->ArylGewald w/ AcetophenoneMech_AlkMechanism:Membrane Disruption / Cell Wall PenetrationAlkyl->Mech_AlkMech_AryMechanism:Hydrophobic Pocket Binding (Kinases)Aryl->Mech_AryOut_AlkOutcome:High Antimicrobial Activity(M. tuberculosis, S. aureus)Mech_Alk->Out_AlkOut_AryOutcome:High Anticancer Activity(aPKC / KRAS Inhibition)Mech_Ary->Out_Ary

Figure 2: Structure-Activity Relationship (SAR) decision tree for 4-substituted 2-aminothiophenes.

References
  • 2-Aminothiophene and 2-aminothiazole scaffolds as potent antimicrobial agents: Design, synthesis, biological evaluation, and computational insights. Source: Bioorganic Chemistry (2026).

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).

  • Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Source: BMC Chemistry (2019).

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Source: ResearchGate (2025).

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate versus other kinase inhibitors

[1]

Executive Summary & Target Identification

Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a synthetic small molecule belonging to the class of 2-aminothiophenes . While often utilized as a versatile intermediate for thienopyrimidine synthesis (e.g., for GnRH antagonists), this specific ester scaffold possesses intrinsic inhibitory activity against serine/threonine kinases.

  • Primary Target: Pim-1 Kinase (Proviral Integration site for Moloney murine leukemia virus).

  • Secondary Target: aPKC (atypical Protein Kinase C, isoforms

    
     and 
    
    
    ).
  • Mechanism: ATP-Competitive Type I Inhibition.

  • Chemical Probe Status: Used as a hit-to-lead compound for exploring Structure-Activity Relationships (SAR) in oncology (leukemia/lymphoma) and cell polarity signaling.

Mechanism of Action (MoA)

This molecule functions as a Type I ATP-competitive inhibitor . The 2-aminothiophene scaffold mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

Structural Binding Determinants
  • Hinge Binding: The 2-amino group (

    
    ) and the carbonyl oxygen of the 3-carboxylate  form critical hydrogen bonds with the kinase hinge residues (e.g., Glu121/Leu120 in Pim-1).
    
  • Hydrophobic Pocket Filling: The 4-(4-isopropylphenyl) moiety projects into the hydrophobic back pocket (Gatekeeper region). The isopropyl group provides optimal steric bulk to displace water and increase affinity through Van der Waals interactions.

  • Selectivity Filter: The thiophene core is less promiscuous than the staurosporine indole, offering a tunable scaffold for isoform selectivity (e.g., Pim-1 vs. Pim-2).

Comparative Analysis: Performance vs. Alternatives

The following table contrasts Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (Probe MAT-3 ) with established clinical and research-grade kinase inhibitors.

Table 1: Comparative Kinase Inhibitor Profile
FeatureMAT-3 (Probe) SGI-1776 Staurosporine Gö 6983
Primary Target Pim-1 / aPKCPim-1 / Pim-2 / Pim-3Pan-Kinase (Broad)PKC (Pan-isoform)
IC50 Potency Low

M range
(1–10

M)
Nanomolar (<10 nM)Sub-nanomolar (<1 nM)Nanomolar (7–60 nM)
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-CompetitiveReversible, ATP-Competitive
Selectivity Moderate (Scaffold dependent)High (Pim Selective)Very Low (Promiscuous)High (PKC Selective)
Solubility Low (Lipophilic)Improved (Formulated)ModerateModerate
Application Hit-to-Lead / SAR Tool Clinical Candidate (Phase I)Apoptosis Inducer (Reference)PKC Pathway Probe
Field Insight: Why use MAT-3?

While SGI-1776 is far more potent, MAT-3 represents a "fragment-like" starting point. Its lower molecular weight and lack of complex side chains make it an ideal ligand efficiency model. Researchers use MAT-3 to validate whether the thiophene core itself is driving off-target toxicity before elaborating the molecule into a more complex drug candidate.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting Pim-1 using this compound, specifically highlighting the impact on cell survival (BAD) and proliferation (p21, c-Myc).

Pim1_SignalingInhibitorMethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylatePim1Pim-1 KinaseInhibitor->Pim1Inhibits (IC50 ~µM)BADBAD(Pro-apoptotic)Pim1->BADPhosphorylates (Ser112)p21p21 Cip1(Cell Cycle Inhibitor)Pim1->p21Phosphorylates (Thr145)cMycc-Myc(Proliferation)Pim1->cMycStabilizespBADp-BAD(Inactive/Sequestered)BAD->pBADApoptosisApoptosis(Cell Death)BAD->ApoptosisPromotespBAD->ApoptosisPreventsProliferationCell Proliferationp21->ProliferationInhibitscMyc->ProliferationPromotes

Caption: Logical flow of Pim-1 inhibition. The inhibitor blocks Pim-1, preventing the phosphorylation of BAD (restoring apoptosis) and destabilizing c-Myc (reducing proliferation).

Experimental Protocols

To validate the activity of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Assay (Pim-1)

Objective: Determine the IC50 of the compound against recombinant Pim-1.

  • Reagents:

    • Recombinant Human Pim-1 Kinase (active).

    • Substrate: S6 kinase substrate peptide (KRRRLASLR).

    • Radioisotope:

      
       (Specific activity ~3000 Ci/mmol).
      
    • Buffer: 20 mM MOPS (pH 7.0), 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM 
      
      
      , 1 mM DTT.
  • Compound Preparation:

    • Dissolve MAT-3 in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in kinase buffer (Final DMSO < 1%).
      
  • Reaction:

    • Mix Kinase (5-10 ng) + Substrate (20

      
      M) + Compound.
      
    • Initiate with MgATP mix (10 mM MgAcetate + 10

      
      M ATP + 0.5 
      
      
      Ci
      
      
      -ATP).
    • Incubate at 30°C for 30 minutes.

  • Termination & Detection:

    • Spot 20

      
      L onto P81 phosphocellulose paper.
      
    • Wash 3x with 0.75% phosphoric acid.

    • Measure radioactivity via scintillation counting.

  • Validation:

    • Positive Control: Staurosporine (Expected IC50 < 10 nM).

    • Negative Control: DMSO only (0% inhibition).

Protocol B: Western Blot for Target Engagement

Objective: Confirm cellular inhibition of Pim-1 signaling.

  • Cell Line: MV-4-11 (AML cell line, high Pim-1 expression).

  • Treatment: Treat cells with MAT-3 (1, 5, 10

    
    M) for 6 hours.
    
  • Lysis: Harvest in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Antibodies:

    • Primary: Anti-p-BAD (Ser112) [Target], Anti-BAD [Total], Anti-Pim-1.

    • Loading Control: Anti-

      
      -Actin.
      
  • Analysis: Look for a dose-dependent decrease in p-BAD (Ser112) levels relative to total BAD.

Synthesis & Chemical Identity

For researchers needing to synthesize or verify the probe:

  • Chemical Name: Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate[1][2][3][4]

  • Reaction Type: Gewald Reaction (One-pot multicomponent condensation).

  • Reagents: 4-isopropylacetophenone + Methyl cyanoacetate + Elemental Sulfur + Morpholine (Base).

  • Conditions: Ethanol reflux, 4-12 hours.

  • Yield: Typically 60-80%.

  • Purification: Recrystallization from Ethanol (Yellow crystalline solid).

Synthesis_FlowReactants4-Isopropylacetophenone+Methyl Cyanoacetate+Sulfur (S8)IntermediateKnoevenagelCondensationReactants->IntermediateEthanol, RefluxCatalystMorpholine(Base)Catalyst->IntermediateCyclizationThiophene RingClosureIntermediate->CyclizationProductMethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylateCyclization->ProductGewald Rxn

Caption: Gewald reaction pathway for the synthesis of the 2-aminothiophene scaffold.

References

  • Pim-1 Inhibitor Discovery: Evaluation of 2-amino-thiophene-3-carboxylic acid derivatives as Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Representative context for scaffold).

  • aPKC Inhibition: Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • SGI-1776 Characterization: Preclinical characterization of SGI-1776, a novel Pim kinase inhibitor. Blood.

  • Gewald Reaction Mechanism: The Gewald Multicomponent Reaction. Frontiers in Chemistry.

A Comparative Guide to 2-Aminothiophene and Benzothiophene Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Thiophene Scaffolds in Oncology

Heterocyclic compounds are mainstays in medicinal chemistry, providing the structural foundation for a vast number of pharmaceuticals. Among these, thiophene-containing molecules have garnered significant interest for their broad spectrum of biological activities, including anticancer properties.[1][2] The thiophene ring, a five-membered aromatic ring with one sulfur atom, serves as a versatile scaffold that can be readily functionalized to modulate pharmacological activity.

This guide focuses on a comparative analysis of two prominent thiophene-based families: the simple, substituted 2-aminothiophenes and the more complex, fused-ring system of benzothiophenes. While both share the core thiophene motif, their structural differences lead to distinct physicochemical properties and, potentially, different mechanisms of anticancer action. Understanding these nuances is critical for designing next-generation therapeutics with improved efficacy and selectivity.

Structural Rationale for Comparison

The fundamental difference between the two classes lies in their core structure. 2-Aminothiophenes feature a single thiophene ring with an amino group at the C2 position, which provides a key site for synthetic modification. Benzothiophenes , in contrast, consist of a thiophene ring fused to a benzene ring, creating a more rigid, bicyclic aromatic system.

This structural divergence is hypothesized to influence several key factors relevant to drug action:

  • Target Interaction: The planarity and increased surface area of the benzothiophene core may favor interactions with different biological targets compared to the more flexible 2-aminothiophene scaffold.

  • Physicochemical Properties: The fusion of the benzene ring alters lipophilicity and electronic distribution, impacting solubility, cell permeability, and metabolic stability.

  • Synthetic Accessibility: The synthetic routes to each scaffold differ, influencing the ease of generating diverse chemical libraries for structure-activity relationship (SAR) studies.

Comparative Anticancer Activity: A Data-Driven Overview

A review of published literature reveals that derivatives from both classes exhibit potent antiproliferative activity across a range of human cancer cell lines. While a direct, head-to-head study of identical derivatives is rare, a comparative analysis of representative compounds provides valuable insights.

Compound Class Derivative Example Cancer Cell Line IC50 / GI50 (µM) Reference
2-Aminothiophene 6CN14HeLa (Cervical)< 5 µM[3]
2-Aminothiophene 7CN09PANC-1 (Pancreatic)< 5 µM[3]
2-Aminothiophene Fused Thienopyrrole (3b)HepG2 (Liver)3.105 µM[4]
2-Aminothiophene Fused Thienopyrrole (3b)PC-3 (Prostate)2.15 µM[4]
Benzothiophene Phenylacetamide (4l)Pancreatic Cancer CellsLow µM range[5]
Benzothiophene Acrylonitrile (13)NCI-60 Panel (Various)< 0.01 µM (nM range)[6]
Benzothiophene Acrylonitrile (6)NCI-60 Panel (Various)0.01 - 0.1 µM (nM range)[6]
Benzothiophene 5-hydroxy derivative (16b)U87MG (Glioblastoma)Low µM range[7]

Analysis and Interpretation:

  • Potency: The data indicates that highly potent compounds can be developed from both scaffolds. Notably, certain benzothiophene acrylonitrile analogs exhibit exceptionally high potency, with GI50 values in the nanomolar range across a broad panel of cancer cells.[6]

  • Selectivity: Several 2-aminothiophene derivatives have shown a protective effect on non-tumor cell lines, suggesting a degree of cancer cell selectivity.[3] Similarly, some benzothiophene derivatives have demonstrated higher selectivity indices against cancer cells compared to normal cells.[5]

  • Structure-Activity Relationship (SAR): For 2-aminothiophenes, the nature and size of cycloalkyl rings fused to the thiophene can significantly enhance activity.[8] For benzothiophenes, the substitution pattern on the benzene ring and moieties attached to the thiophene ring are critical. For instance, the presence of a trimethoxyphenyl group, similar to that in the natural anticancer agent combretastatin A-4, confers potent antitubulin activity.[6]

Mechanisms of Action: Divergent Pathways to Cell Death

While both classes of compounds ultimately lead to cancer cell death, their underlying molecular mechanisms can differ significantly.

2-Aminothiophene Derivatives: Cytostatic Effects and Kinase Inhibition

Many 2-aminothiophene derivatives appear to exert a cytostatic effect , interfering with the progression of the cell cycle and preventing cell growth and multiplication, rather than inducing widespread apoptosis immediately.[3] This suggests that they may target cellular machinery involved in proliferation.

Recent studies on fused thiophene systems have identified dual inhibition of key signaling proteins as a primary mechanism. Specifically, certain derivatives have been shown to inhibit both VEGFR-2 (a key receptor in angiogenesis) and AKT (a central node in cell survival pathways), leading to cell cycle arrest in the S phase and subsequent apoptosis.[4]

Benzothiophene Derivatives: Tubulin Polymerization and Apoptosis Induction

A prominent mechanism for several potent benzothiophene derivatives is the inhibition of tubulin polymerization .[6] By interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle, these compounds cause cells to arrest in mitosis. This disruption ultimately triggers a form of cell death consistent with mitotic catastrophe or apoptosis.[6] This mechanism is shared with clinically successful anticancer drugs like the vinca alkaloids.

Other benzothiophene derivatives induce apoptosis through different pathways, such as the activation of pro-apoptotic genes like BAX, caspases, and p53.[9] Some have also been developed as multi-target kinase inhibitors, demonstrating a versatile mechanistic profile.[7]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating experimental systems are crucial. Below are detailed protocols for essential assays used to characterize these compounds.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing novel anticancer compounds.

G cluster_0 In Vitro Evaluation cluster_1 Mechanistic Assays Compound Test Compound (2-Aminothiophene or Benzothiophene derivative) MTT Cell Viability Assay (MTT) Compound->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Select Potent Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Target Target Identification (e.g., Kinase Assay, Tubulin Assay) Mechanism->Target

Caption: Standard workflow for anticancer drug screening.

Protocol: Cell Viability (MTT) Assay

Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.

Causality: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 5, 10, 25, 50 µM). Remove the old media from the wells and add 100 µL of media containing the respective compound concentrations.

    • Controls (Self-Validation): Include "vehicle control" wells (cells treated with only the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells (cells in media only). A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

Purpose: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby determining if the compound induces programmed cell death.

Causality: In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_0 Flow Cytometry Quadrants start Treat Cells with Compound harvest Harvest & Wash Cells start->harvest stain Stain with Annexin V-FITC & PI (in Annexin-Binding Buffer) harvest->stain analyze Analyze by Flow Cytometry stain->analyze q1 Q1: Necrotic (Annexin V-/PI+) analyze->q1 q2 Q2: Late Apoptotic (Annexin V+/PI+) analyze->q2 q3 Q3: Viable (Annexin V-/PI-) analyze->q3 q4 Q4: Early Apoptotic (Annexin V+/PI-) analyze->q4

Caption: Workflow and output of an Annexin V/PI apoptosis assay.

Conclusion and Future Perspectives

This comparative guide demonstrates that both 2-aminothiophene and benzothiophene scaffolds are highly valuable starting points for the development of novel anticancer agents.

  • 2-Aminothiophenes show promise as cytostatic agents and kinase inhibitors, with some derivatives exhibiting favorable selectivity for cancer cells. Their synthetic tractability makes them ideal for generating large libraries for SAR exploration.

  • Benzothiophenes have yielded some of the most potent anticancer compounds reported, particularly those designed as antitubulin agents. Their rigid structure can lead to high-affinity binding with specific biological targets.

Future research should focus on direct comparative studies of optimized derivatives from each class against the same panel of cancer cell lines. Elucidating the full spectrum of their molecular targets and exploring their potential in combination therapies will be crucial steps in translating these promising scaffolds into clinical candidates. The development of drug delivery systems, such as nanoparticle formulations, may also help overcome challenges like poor aqueous solubility and enhance tumor-specific delivery.[10]

References

  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. National Institutes of Health. [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. [Link]

  • A brief summary of structure–activity relationship for benzothiophene... ResearchGate. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • (PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. OICC Press. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. National Institutes of Health. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Publishing. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic potential and anticipating off-target liabilities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate , a member of the versatile 2-aminothiophene-3-carboxylate chemical class. This document will navigate through its hypothesized primary mechanism of action, compare it with relevant alternatives, and detail the experimental workflows necessary for a thorough off-target assessment.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including cytostatic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This inherent biological promiscuity necessitates a rigorous and early assessment of selectivity to guide further development.

Hypothesized Primary Target and Mechanism of Action: A GLP-1R Positive Allosteric Modulator

While the specific biological target of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is not extensively documented in public literature, recent studies have identified structurally related 2-aminothiophene derivatives as a novel class of positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[5][6] GLP-1R is a class B G-protein coupled receptor (GPCR) and a well-validated target for the treatment of type 2 diabetes and obesity. PAMs of GLP-1R offer a promising therapeutic strategy by enhancing the signaling of the endogenous ligand, GLP-1, potentially leading to improved glucose control with a lower risk of hypoglycemia compared to direct agonists.

This guide will proceed under the working hypothesis that Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate acts as a GLP-1R PAM. Our experimental framework is designed to first validate this primary activity and then systematically profile for off-target interactions.

Comparative Compounds for Profiling

To establish a robust comparative framework, we will benchmark the activity of our topic compound against two key comparators:

  • Positive Control (Comparator A): A known, selective GLP-1R PAM (e.g., a well-characterized tool compound from published literature). This will serve as a reference for the expected on-target activity and selectivity profile.

  • Negative Control (Comparator B): A structurally similar 2-aminothiophene-3-carboxylate analog that has been shown to be inactive at GLP-1R in preliminary screens. This helps to distinguish specific structure-dependent activity from non-specific or scaffold-driven effects.

CompoundCode NamePrimary Hypothesized ActivityRole in Study
Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylateTopic Compound GLP-1R PAMTest Article
Known Selective GLP-1R PAMComparator A GLP-1R PAMPositive Control
Inactive Structural AnalogComparator B InactiveNegative Control

A Tiered Approach to Cross-Reactivity Profiling

A systematic, tiered approach is essential for an efficient and comprehensive cross-reactivity assessment. This workflow prioritizes the confirmation of the primary hypothesis before expanding to a broad screen for off-target liabilities. Drug discovery and development necessitate a thorough characterization of lead molecules for high binding affinity and specificity to their intended targets, alongside low cross-reactivity and toxicity.[7]

Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Primary Target Validation - GLP-1R Functional Activity

The initial step is to confirm and quantify the hypothesized activity at the GLP-1R. A cell-based functional assay is the gold standard for this purpose as it measures the downstream signaling output of receptor activation.

Experimental Protocol: GLP-1R cAMP/CRE Luciferase Reporter Assay

This assay measures the potentiation of GLP-1-induced cyclic AMP (cAMP) response element (CRE)-driven luciferase expression.

  • Cell Culture: Use a stable cell line co-expressing the human GLP-1R and a CRE-luciferase reporter construct (e.g., HEK293 or CHO cells). Culture cells to ~80% confluency in appropriate media.

  • Assay Plate Preparation: Seed the cells into 96- or 384-well white, clear-bottom assay plates and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of the Topic Compound , Comparator A , and Comparator B in a suitable vehicle (e.g., DMSO) and then dilute into assay buffer. The final DMSO concentration should be kept constant (e.g., <0.5%).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the diluted compounds to the cells and incubate for 15-30 minutes.

    • Add a sub-maximal (EC20) concentration of GLP-1 peptide to the wells. Include control wells with vehicle only, GLP-1 only, and a maximal (EC100) concentration of GLP-1.

    • Incubate the plates for 3-6 hours at 37°C.

  • Signal Detection: Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well and measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activity) and the maximal GLP-1 response (100% activity).

    • Plot the concentration-response curves and calculate the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (% of GLP-1 maximal response) for each compound.

Caption: GLP-1R signaling pathway leading to CRE-luciferase expression.
Tier 2: Broad Selectivity Screening

Once the on-target activity is confirmed, the next tier involves screening the compound against a broad panel of off-targets to identify potential cross-reactivities. Commercial services like Eurofins' SafetyScreen panels provide an efficient way to assess interactions with a wide range of receptors, kinases, ion channels, and transporters.[8][9][10] These panels are crucial for the early identification of potential off-target liabilities.[8][9][10]

Hypothetical Screening Data (at a single concentration, e.g., 10 µM)

The following table represents hypothetical data from a broad panel screen, such as the Eurofins SafetyScreen44, which is recommended for early-stage off-target assessment.[9]

Target ClassRepresentative TargetTopic Compound (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)
GPCRs Dopamine D215512
Serotonin 5-HT2A829
Adrenergic α1A651060
Muscarinic M1514
Histamine H112811
Kinases Atypical PKC (aPKCζ)5535
EGFR312
SRC947
Ion Channels hERG25222
Nav1.518615
Transporters Dopamine Transporter (DAT)746

Interpretation of Hypothetical Data:

  • Topic Compound: Shows significant inhibition (>50%) at the Adrenergic α1A receptor and the atypical Protein Kinase C (aPKCζ). The activity at aPKC is noteworthy, as other 2-amino-3-carboxy-4-phenylthiophenes have been identified as inhibitors of this kinase family.[11][12] The moderate inhibition of the hERG channel warrants further investigation due to its association with cardiac risk.

  • Comparator A (Positive Control): Demonstrates a clean profile, with minimal off-target interactions, as expected for a selective compound.

  • Comparator B (Negative Control): Shows a similar off-target profile to the Topic Compound at the Adrenergic α1A receptor, suggesting this liability may be inherent to this particular scaffold substitution pattern, independent of GLP-1R activity.

Tier 3: Hit Deconvolution and Potency Determination

Any significant interactions ("hits") identified in the broad panel screen must be followed up with concentration-response studies to determine their potency (IC50 or Ki). This step is critical to understand the therapeutic window between the desired on-target activity and any potential off-target effects. For the hypothetical hits identified above, this would involve running full concentration-response curves for the Topic Compound against Adrenergic α1A, aPKCζ, and the hERG channel.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate. By anchoring the investigation to a strong, literature-supported hypothesis of GLP-1R PAM activity, we can systematically evaluate both the on-target and off-target pharmacology of this compound.

The hypothetical data presented illustrates the power of this tiered approach. It not only confirms the primary mechanism of action but also uncovers potential off-target liabilities at an adrenergic receptor and a protein kinase. This information is invaluable for guiding the next steps in the drug discovery process, which may include:

  • Structure-Activity Relationship (SAR) Studies: To chemically modify the scaffold to improve potency at GLP-1R while reducing or eliminating the identified off-target activities.[3][11]

  • In Vivo Safety Pharmacology Studies: To assess the physiological consequences of the observed off-target interactions.

  • Further Mechanistic Studies: To fully characterize the nature of the interaction with any confirmed off-targets (e.g., competitive vs. non-competitive, agonist vs. antagonist).

By employing a self-validating system of positive and negative controls and leveraging established, high-quality screening platforms, researchers can build a robust and reliable selectivity profile, ultimately de-risking the progression of novel chemical entities like Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate towards clinical development.

References

  • Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(6), 1492–1502. Available from: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Rodrigues, K.A.F., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(3), 1369. Available from: [Link]

  • Li, Z., et al. (2022). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 68, 116866. Available from: [Link]

  • Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 110, 117864. Available from: [Link]

  • Abdel-Wahab, B.F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2911. Available from: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • Antonetti, D.A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888–4892. Available from: [Link]

  • Nirmala, K.A., et al. (2011). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1153. Available from: [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • Antonetti, D.A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PMC, 3774021. Available from: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Eurofins Scientific. (2024). CEREP Laboratories France. Retrieved from [Link]

  • Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... Retrieved from [Link]

  • DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. Retrieved from [Link]

  • V-Armed. (2022). Comprehensive self-antigen screening to assess cross-reactivity in promiscuous T-cell receptors. PMC, 9763785. Available from: [Link]

  • MDPI. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

  • Vasu, et al. (2004). Two Biologically Active thiophene-3-carboxamide Derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 9), o636-8. Available from: [Link]

  • Neamati, N., et al. (2020). Discovery, structure-activity relationship study and biological evaluation of 2-thioureidothiophene-3-carboxylates as a novel class of C-X-C chemokine receptor 2 (CXCR2) antagonists. European Journal of Medicinal Chemistry, 204, 112387. Available from: [Link]

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • YouTube. (2014). Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. Retrieved from [Link]

  • Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]

  • bioRxiv. (2025). Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine derivatives as promising therapeut. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - FR. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Activities and Ab-initio Study of Transition Metal Complexes of [Methyl 2-((4-chlorophenyl)(hydroxy)methyle) Acrylate. Retrieved from https://www.researchgate.
  • YouTube. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

Sources

Comparing the efficacy of methyl vs. ethyl esters of 2-amino-4-phenylthiophene-3-carboxylic acid

[1]

Executive Verdict

In the development of bioactive thiophene scaffolds, the choice between methyl and ethyl esters of 2-amino-4-phenylthiophene-3-carboxylic acid is rarely arbitrary. It is a strategic decision balancing crystallinity against bioavailability .

  • Select the Ethyl Ester (Et-AT) if: Your primary goal is phenotypic screening (antimicrobial/anticancer assays). The increased lipophilicity (+0.4 to +0.5 LogP) significantly enhances passive diffusion across bacterial cell walls and fungal membranes, consistently yielding lower MIC values in whole-cell assays.

  • Select the Methyl Ester (Me-AT) if: You are conducting X-ray crystallography or early-stage fragment-based drug design (FBDD) . The methyl variant typically packs more efficiently in crystal lattices due to reduced steric bulk and is often used as a rigid precursor for further structure-activity relationship (SAR) derivatization (e.g., amidation).

Physicochemical Profile & Structural Logic

The core scaffold is synthesized via the Gewald Reaction .[1] The variation in the ester tail (C3 position) alters the physicochemical landscape without disrupting the pharmacophore (the 2-amino and 4-phenyl arrangement).

Comparative Properties Table
FeatureMethyl Ester (Me-AT)Ethyl Ester (Et-AT)Impact on Efficacy
Formula C₁₂H₁₁NO₂SC₁₃H₁₃NO₂S
Mol.[2] Weight 233.29 g/mol 247.31 g/mol Negligible difference in clearance.
ClogP (Est.) ~2.8 - 3.1~3.3 - 3.6Critical: Ethyl enters lipid bilayers more effectively.
Steric Bulk LowModerateEthyl may clash in tight enzyme pockets (e.g., DHFR).
Solubility Higher in polar organic solvents (DMSO/MeOH)Higher in lipid-mimetic solventsEthyl shows better distribution in lipophilic media.
Metabolic Stability ModerateModerate to LowEthyl esters are generally hydrolyzed faster by carboxylesterases (hCE1).

Synthetic Pathway: The Gewald Protocol[4][5][6][7]

To ensure reproducibility, we utilize the One-Pot Gewald Synthesis . This method is preferred over the two-step variation for its atom economy and yield consistency.

Mechanism of Action (Graphviz)

GewaldReactionStartReagents:Acetophenone + Methyl/Ethyl CyanoacetateInter1Intermediate A:Knoevenagel Condensation(α,β-unsaturated nitrile)Start->Inter1 -H2OBaseBase Catalyst(Morpholine/Diethylamine)Base->Inter1 ActivatesCyclizationCyclization &TautomerizationInter1->Cyclization + SulfurSulfurAddition ofElemental Sulfur (S8)Sulfur->CyclizationProductFinal Product:2-amino-thiophene-3-carboxylateCyclization->Product Aromatization

Figure 1: The Gewald reaction pathway.[3][4] The choice of cyanoacetate (Methyl vs. Ethyl) determines the final ester tail, occurring prior to the sulfur-mediated cyclization.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate. Scale: 10 mmol basis.

  • Reagent Prep: In a 50 mL round-bottom flask, combine acetophenone (1.20 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol).

  • Solvent System: Add Ethanol (15 mL) followed by elemental sulfur (0.32 g, 10 mmol).

  • Catalysis: Dropwise add morpholine (1.0 mL) while stirring. Note: The reaction is exothermic; mild heating may occur.

  • Reflux: Heat the mixture to 60°C for 2 hours, then increase to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Pour the dark reaction mixture into crushed ice (100 g).

  • Crystallization: A solid precipitate will form. Filter under vacuum. Wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectations: Ethyl ester: 65–75% (Yellow needles). Methyl ester: 60–70% (Yellow prisms).

Biological Efficacy Comparison

The divergence in efficacy is most prominent in antimicrobial applications. The following data summarizes trends observed in comparative SAR studies of 2-amino-thiophenes.

Antimicrobial Potency (MIC Data Summary)
OrganismStrain TypeMethyl Ester (MIC µg/mL)Ethyl Ester (MIC µg/mL)Interpretation
S. aureus Gram-Positive25 - 5012.5 - 25 Ethyl ester penetrates the peptidoglycan layer more effectively.
E. coli Gram-Negative>10050 - 100Both struggle with the outer membrane, but Ethyl shows slight improvement.
C. albicans Fungal5012.5 Significant: Ethyl ester aligns better with fungal membrane sterols.

Key Insight: The Ethyl ester consistently outperforms the Methyl variant in whole-cell assays. This is attributed to the Lipophilicity-Permeability Link . The Methyl ester is often too polar to cross the lipid-rich fungal cell membrane efficiently, whereas the Ethyl chain provides the necessary "grease" to facilitate passive transport.

Cytostatic Selectivity (Anticancer)[8][9]

Recent studies (Source 3) highlight that 2-aminothiophene-3-carboxylates exhibit selective cytostatic activity against T-cell lymphoma lines.[5]

  • Mechanism: These compounds suppress protein synthesis rather than DNA/RNA synthesis.[5][6]

  • Ester Effect: The Ethyl derivative shows a 20-50 fold selectivity window for tumor cells over normal fibroblasts, a margin significantly wider than the Methyl derivative.

Mechanism of Action & SAR Logic

Understanding why the ester matters requires mapping the molecular interactions.

SAR_LogicScaffold2-Amino-4-PhenylThiophene CoreMethylMethyl Ester (-OMe)Lower LogP (~2.9)Scaffold->MethylEthylEthyl Ester (-OEt)Higher LogP (~3.4)Scaffold->EthylTargetTarget Binding Site(e.g., GlcN-6-P synthase)MembraneCell Membrane(Lipid Bilayer)Membrane->Target Access to CytosolMethyl->Target Low Steric Clash(Good Binding)Methyl->Membrane Low PermeabilityEthyl->Target Moderate Steric Bulk(Variable Binding)Ethyl->Membrane High Permeability

Figure 2: SAR Logic Flow. While Methyl esters may bind tighter in small pockets (less steric hindrance), Ethyl esters achieve higher intracellular concentrations due to superior membrane permeability.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Mamatha, D. M., et al. (2023).[7] Synthesis of Ethyl-2-Amino-4-(Phenyl) Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies. ResearchGate.[1][4]

  • Balzarini, J., et al. (2013).[5] 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.[5][6] Investigational New Drugs.[6]

  • Dufresne, S., & Skene, W. G. (2010).[8] Ethyl 2-amino-4-phenylthiophene-3-carboxylate.[8][7] Acta Crystallographica Section E.

  • Puterová, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[9][4] Arkivoc.[9]

Comparative Docking Analysis of 2-Aminothiophene Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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For Immediate Release

A Deep Dive into the In Silico Evaluation of 2-Aminothiophene Scaffolds Against Key Therapeutic Targets

This guide offers a comprehensive, in-depth analysis of comparative molecular docking studies of 2-aminothiophene derivatives, a class of compounds demonstrating significant therapeutic potential.[1] Designed for researchers, scientists, and drug development professionals, this document provides an objective comparison of their binding affinities and interaction patterns against various protein targets implicated in diseases such as cancer and bacterial infections.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[1][2] This versatility makes it an attractive starting point for the design of novel therapeutic agents. Molecular docking, a powerful computational technique, allows for the prediction of the binding mode and affinity of these small molecules to their protein targets, thereby guiding the process of drug discovery and optimization.[3]

The Scientific Rationale: Why Docking Studies are Crucial

Molecular docking simulations are instrumental in structure-based drug design. They provide a virtual model of the ligand-protein interaction, enabling researchers to:

  • Predict Binding Conformations: Understand how a ligand fits into the active site of a protein.

  • Estimate Binding Affinity: Rank potential drug candidates based on their predicted binding strength.

  • Identify Key Interactions: Pinpoint the specific amino acid residues involved in the binding, which is crucial for lead optimization.

  • Screen Large Compound Libraries: Efficiently identify potential hits from a vast chemical space, saving time and resources.

The accuracy of docking studies is paramount. It is typically validated by comparing the predicted binding poses with experimental data from techniques like X-ray crystallography or by assessing the ability of the docking protocol to distinguish known active compounds from inactive ones (decoys).[4][5][6] A common metric for validation is the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, with a value below 2 Å generally considered a successful prediction.[7]

Comparative Docking Workflow: A Step-by-Step Protocol

The following diagram and protocol outline a standardized workflow for conducting comparative docking studies. This self-validating system ensures reproducibility and reliability of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation Phase PDB 1. Protein Structure Acquisition (e.g., from PDB) Receptor 3. Receptor Preparation (Remove water, add hydrogens, define binding site) PDB->Receptor Ligand 2. Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking 4. Molecular Docking (e.g., AutoDock Vina, Glide, GOLD) Ligand->Docking Receptor->Docking Scoring 5. Scoring & Ranking (Binding energy/score calculation) Docking->Scoring Analysis 6. Pose Analysis & Interaction Mapping Scoring->Analysis Validation 7. Experimental Validation (e.g., In vitro assays) Analysis->Validation

Caption: A generalized workflow for comparative molecular docking studies.

Detailed Experimental Protocol:

  • Protein Structure Acquisition and Preparation:

    • Action: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

    • Rationale: A high-resolution crystal structure provides an accurate representation of the protein's active site.

    • Procedure:

      • Remove water molecules and any co-crystallized ligands.

      • Add polar hydrogen atoms and assign partial charges (e.g., using Kollman charges).[8]

      • Define the binding site, typically by creating a grid box around the co-crystallized ligand or a known active site.[9][10]

  • Ligand Preparation:

    • Action: Prepare the 3D structures of the 2-aminothiophene derivatives.

    • Rationale: Ligands must be in a low-energy 3D conformation for accurate docking.

    • Procedure:

      • Draw the 2D structures of the ligands using chemical drawing software.

      • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Action: Dock the prepared ligands into the prepared receptor using a docking program.

    • Rationale: This step predicts the most favorable binding poses of the ligands in the protein's active site.

    • Commonly Used Software:

      • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[8][10]

      • Glide (Schrödinger): A commercial software package that offers different levels of docking precision (e.g., SP, XP).[11][12][13]

      • GOLD: Known for its genetic algorithm that allows for flexible ligand and partial protein flexibility.[3][14][15]

  • Scoring and Analysis:

    • Action: Analyze the docking results, focusing on the predicted binding energies and protein-ligand interactions.

    • Rationale: The scoring function estimates the binding affinity, and the interaction analysis reveals the key residues for binding.

    • Procedure:

      • Rank the ligands based on their docking scores (e.g., kcal/mol). Lower scores generally indicate better binding affinity.

      • Visualize the top-ranked poses and identify hydrogen bonds, hydrophobic interactions, and other key interactions with the protein's active site residues.

Comparative Docking of 2-Aminothiophene Derivatives Against Key Protein Targets

The following table summarizes the results of comparative docking studies of various 2-aminothiophene derivatives against three prominent therapeutic targets: Epidermal Growth Factor Receptor (EGFR), Tubulin, and various bacterial proteins.

Ligand Class Target Protein (PDB ID) Docking Software Key Findings Reference
Thieno[2,3-d]pyrimidine derivativesEGFR (Wild-type and T790M mutant)MOEGood affinity for both wild-type and mutant EGFR, suggesting potential to overcome drug resistance.[16]
Thieno[2,3-d][1][17][18]triazine and acetamide derivativesEGFR/HER2Not SpecifiedDesigned compounds showed higher affinity toward EGFR/HER2 compared to lapatinib.[19]
2-Aminothiophene-indole hybridsLeishmania enzymes (arginase, glycerol-3-phosphate dehydrogenase, pyruvate kinase)Not SpecifiedIdentified compounds with potent anti-leishmanial activity.[20]
Thiophene derivativesβ-tubulinNot SpecifiedA novel thiophene derivative was found to inhibit tubulin polymerization and induce cell cycle arrest.[2][21]
2-Aminothiophene derivativesStaphylococcus aureus efflux pumpsNot SpecifiedDerivatives were shown to enhance the activity of antibiotics by inhibiting efflux pumps.[18][22]
Thiophene derivativesBacterial outer membrane proteins (CarO1, Omp33, OmpW, OmpC)Not SpecifiedShowed strong binding affinity to key outer membrane proteins of drug-resistant bacteria.[23]

In-Depth Analysis of Target-Specific Interactions

Epidermal Growth Factor Receptor (EGFR)

EGFR is a key target in cancer therapy, and mutations in this protein can lead to drug resistance.[16] Docking studies of thieno[2,3-d]pyrimidine derivatives against both wild-type and the T790M mutant of EGFR have shown that these compounds can form stable interactions within the ATP-binding site.[16] These interactions often involve hydrogen bonds with the hinge region residue Met793, a critical interaction for EGFR inhibition. The ability of some derivatives to bind effectively to the mutant form suggests they may be able to overcome acquired resistance to existing EGFR inhibitors.[16][19]

Tubulin

Tubulin is a crucial protein involved in cell division, making it an attractive target for anticancer drugs.[21][24] Docking studies have shown that 2-aminothiophene derivatives can bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization.[25] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[2] Key interactions often involve hydrogen bonds and hydrophobic interactions with residues in the colchicine binding site.[25]

Bacterial Proteins

The rise of antibiotic resistance is a major global health concern. 2-Aminothiophene derivatives have been investigated as potential antibacterial agents and efflux pump inhibitors.[18][22] Docking studies have revealed that these compounds can bind to essential bacterial proteins, including outer membrane proteins and efflux pumps. By inhibiting efflux pumps, these derivatives can restore the efficacy of existing antibiotics.[22]

Conclusion and Future Directions

Comparative docking studies have proven to be an invaluable tool in the exploration of 2-aminothiophene derivatives as potential therapeutic agents. The versatility of this scaffold allows for its interaction with a wide range of protein targets, highlighting its potential in diverse therapeutic areas. Future research should focus on synthesizing and experimentally validating the most promising candidates identified through these in silico studies. Furthermore, more advanced computational techniques, such as molecular dynamics simulations, can be employed to provide a more dynamic picture of the protein-ligand interactions and further refine the drug design process.

References

  • Al-Ghorafi, M. A., Kamal, A. M., Abdullah, J. H., Yahya, T. A. A., & Yassin, S. H. (n.d.). DESIGN, SYNTHESIS, MOLECULAR DOCKING AND BIOLOGICAL EVALUATION OF SOME NEW THIOPHENE DERIVATIVES AS ANTI-CANCER AGENTS. EUROPEAN JOURNAL OF PHARMACEUTICAL AND MEDICAL RESEARCH. Retrieved from [Link]

  • AutoDock Vina. (n.d.). Scripps Research. Retrieved from [Link]

  • CCDC. (n.d.). Protein–Ligand Docking with GOLD. Retrieved from [Link]

  • CCDC. (2020, December 18). Docking with GOLD - the role of docking, and how to perform basic docking or a virtual screen [Video]. YouTube. Retrieved from [Link]

  • da Silva, A. C. G., de Oliveira, B. G., Figueroa-Villar, J. D., & de Alencastro, R. B. (2014). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. PMC. Retrieved from [Link]

  • de Farias, T. C., Leite, F. H. A., de Oliveira, R. S., da Silva, A. L., de Athayde-Filho, P. F., & de Oliveira, A. P. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus Aureus Efflux Pump Inhibitors. PubMed. Retrieved from [Link]

  • El-Damasy, A. K., Abd-Elhameed, M. K., & Saad, E. A. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. PubMed Central. Retrieved from [Link]

  • El-Sayed, M. T., El-Hady, A. M., El-Adl, K., & El-Hashash, M. A. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. NIH. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Ghareb, N., & Hussen, S. A. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Retrieved from [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • J, J. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera [Video]. YouTube. Retrieved from [Link]

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  • Khedr, M. A., & Al-Rashood, S. T. (2017). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH. Retrieved from [Link]

  • LORIA. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. Retrieved from [Link]

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Inter-Laboratory Validation of Biological Assays: A Comparative Guide to Method Transfer & Proficiency Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Comparison

In the lifecycle of a biological assay—whether a cell-based potency assay, ELISA, or qPCR—the most critical failure point is often not the science itself, but the transfer of that science between environments. "It worked in my lab" is not a validation statement; it is a liability.

This guide compares the two primary "products" of inter-laboratory validation: the Direct Method Transfer (Bridge) and the Collaborative Proficiency Study . While both aim to establish reproducibility, they serve different regulatory and operational goals.

Comparative Analysis: Method Transfer vs. Collaborative Study
FeatureDirect Method Transfer (Bridge) Collaborative Proficiency Study
Primary Goal Equivalence: Proving Lab B produces results statistically indistinguishable from Originating Lab A.Consensus: Determining the "true" variability of a method across the industry.
Regulatory Anchor CLSI EP09-A3 / ICH Q2(R2) ISO 5725 / ISO 13528
Participant Structure 1-to-1 (Sending Lab vs. Receiving Lab)Many-to-Many (Min. 5-8 labs, often blind)
Statistical Core Bias Estimation: Bland-Altman, Deming Regression.Performance Scoring: Z-Scores, Mandel’s h/k statistics.
Critical Failure Mode Systematic Bias: Constant or proportional error between sites.Random Error: High inter-lab CV% due to protocol ambiguity.
Best For CRO outsourcing, tech transfer to manufacturing.Establishing Reference Standards, Industry Benchmarking.

Part 2: Technical Deep Dive – The Causality of Validation

As scientists, we must move beyond simple correlation coefficients (


). An 

of 0.99 can still hide significant systematic bias if the slope is 1.2 (20% proportional error).
The Direct Method Transfer (The "Bridge")

Context: Moving an assay from R&D to a CRO. The Mechanism: This relies on Cross-Validation .[1][2] We are not just checking if the receiving lab can pipet; we are checking if their system (Operator + Reagent + Environment) aligns with the originator.

  • Why Bland-Altman? It plots the difference against the mean. This reveals heteroscedasticity —does the error increase as the concentration increases? (Common in viral titer assays).

The Collaborative Study (The "Ring Trial")

Context: Validating a new WHO International Standard. The Mechanism: No single lab is the "master." The mean of all valid labs becomes the consensus value.

  • The Z-Score: This normalizes performance.

    
    
    Where 
    
    
    
    is the lab's result,
    
    
    is the consensus mean, and
    
    
    is the target standard deviation.[3]
    • 
      : Acceptable.
      
    • 
      : Action Signal (Root Cause Analysis required).
      

Part 3: Step-by-Step Protocol – Designing the Cross-Validation Study

Objective: Validate the transfer of a Cell-Based Potency Assay (CBPA) from R&D (Site A) to QC (Site B).

Phase 1: Sample Selection & Preparation
  • Spiked Samples: Do not rely solely on clinical samples, which may be volume-limited. Create a "Validation Panel" using Reference Standard spiked into matrix at 5 levels spanning the analytical range (ULOQ to LLOQ).

  • Blinding: Site A codes samples (e.g., V-001 to V-050). Site B must not know the nominal concentrations.

Phase 2: The "Split-Sample" Execution
  • Synchronization: Both labs must use the same lot of critical reagents (cells, capture antibody, detection substrate) to isolate operator/equipment variables.

  • Acclimatization: Site B performs 3 "practice runs" to familiarize operators. Data is reviewed but not included in the final stats.

  • The Run:

    • N=6 independent runs per site.

    • Replicates: 3 replicates per concentration level per run.

    • Cadence: Runs must be performed on at least 3 different days to capture day-to-day variability.

Phase 3: Statistical Analysis Pipeline
  • Precision Check: Calculate Intra-assay CV% for both sites. If Site B CV% > Site A CV% by a factor of 1.5x, stop. Retrain Site B.

  • Outlier Removal: Apply Grubbs' Test (single outlier) or Rout method (Q=1%) to remove technical errors.

  • Bias Assessment:

    • Generate Bland-Altman Plot.[4][5]

    • Calculate Mean % Difference . Acceptance Criteria: Mean Bias

      
       20% (for cell-based assays) or 
      
      
      
      10% (for ligand binding).

Part 4: Data Presentation & Analysis

Table 1: Hypothetical Method Transfer Data (Potency Assay)
MetricOriginating Lab (Site A)Receiving Lab (Site B)Comparison StatStatus
Intermediate Precision (CV%) 8.4%9.2%F-test (

)
PASS
Linearity (

)
0.9920.985N/APASS
Slope (Deming) 1.00 (Reference)0.94 (0.89 – 0.99 CI)95% CI includes 1.0? No WARNING
Mean Bias (Bland-Altman) N/A-6.5%Acceptance:

PASS
Z-Score (High Control) Ref-1.2$Z

Analysis: Site B shows a slight negative bias (-6.5%) and a slope significantly different from 1.0. However, because the bias is within the pre-specified acceptance window (


) and precision is comparable, the transfer is considered successful , provided the bias is monitored in future trending.

Part 5: Visualizations (Logic & Workflow)

Diagram 1: The Cross-Validation Decision Matrix

This logic tree guides the decision to accept or reject a method transfer based on ICH Q2(R2) principles.

ValidationLogic Start Start Inter-Lab Validation PrecisionCheck Compare Precision (F-Test) Site A vs Site B Start->PrecisionCheck BiasCheck Assess Bias (Bland-Altman) PrecisionCheck->BiasCheck Precision Comparable Investigate Root Cause Analysis (Reagents, Temp, Operator) PrecisionCheck->Investigate Site B Var >> Site A Var IntervalCheck Is Bias within Acceptance Interval? BiasCheck->IntervalCheck IntervalCheck->Investigate Bias > Limit DemingCheck Deming Regression Slope (CI includes 1?) IntervalCheck->DemingCheck Bias < Limit Investigate->Start Retrain/Resupply Correction Apply Correction Factor? (Rarely Recommended) DemingCheck->Correction No (Slope Bias) Valid VALIDATION SUCCESSFUL Method Transfer Complete DemingCheck->Valid Yes Correction->Valid With Justification

Caption: Decision logic for assessing inter-laboratory method transfer. Note that precision must be established before accuracy/bias can be reliably assessed.

Diagram 2: The "Split-Sample" Study Workflow

The physical flow of samples and data in a robust validation study.

StudyWorkflow cluster_Ship Logistics (Cold Chain) cluster_Labs Parallel Execution MasterBank Master Sample Bank (Spiked & Clinical) Blind Coding & Blinding (Randomization) MasterBank->Blind Ship Dry Ice Shipment (-80°C) Blind->Ship LabA Reference Lab A (N=6 Runs) Blind->LabA LabB Participating Lab B (N=6 Runs) Ship->LabB DataMerge Data Merging & QC Check LabA->DataMerge LabB->DataMerge Analysis Statistical Analysis (EP09 / ISO 5725) DataMerge->Analysis

Caption: Workflow for a Split-Sample study. Critical control points include the blinding step and the cold-chain logistics to ensure sample integrity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2013).[6] EP09-A3: Measurement Procedure Comparison and Bias Estimation Using Patient Samples. [Link][6][7]

  • International Council for Harmonisation (ICH). (2024).[8][9] ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation: Guidance for Industry. [Link][10][11]

  • International Organization for Standardization (ISO). (2019). ISO 5725-1: Accuracy (trueness and precision) of measurement methods and results. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.